Product packaging for PQR620(Cat. No.:)

PQR620

Cat. No.: B8181751
M. Wt: 445.5 g/mol
InChI Key: UGDKPWVVBKHRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PQR620 is a useful research compound. Its molecular formula is C21H25F2N7O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25F2N7O2 B8181751 PQR620

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKPWVVBKHRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PQR620: A Technical Overview of a Novel Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PQR620, a potent, selective, and brain-penetrant dual inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). This compound has demonstrated significant anti-tumor activity in various preclinical cancer models and shows promise in the treatment of neurological disorders. This document summarizes its mechanism of action, key preclinical data, and detailed experimental protocols from pivotal studies.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking the signaling of both mTORC1 and mTORC2.[1] Unlike allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, dual mTORC1/mTORC2 inhibitors like this compound offer a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its overactivation is a common feature in many cancers and neurological diseases.[1][4]

The inhibition of mTORC1 by this compound leads to the reduced phosphorylation of downstream effectors such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[2] The concurrent inhibition of mTORC2 results in the decreased phosphorylation of AKT at serine 473 (p-AKT S473), a key event in the full activation of AKT, thereby further disrupting pro-survival signaling.[2]

Below is a diagram illustrating the central role of this compound in the mTOR signaling cascade.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream_mTORC1 mTORC1 Downstream Effects cluster_downstream_mTORC2 mTORC2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Cell Survival Cell Survival AKT->Cell Survival Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis mTORC2 mTORC2 mTORC2->AKT  (S473) Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization This compound This compound This compound->mTORC1 This compound->mTORC2 Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Preclinical Data

This compound has been evaluated in a range of in vitro and in vivo models, demonstrating its potency and selectivity. The following tables summarize key quantitative data from published studies.

In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
mTOR Binding Affinity (Kd) 6 nMEnzymatic Assay[5][6]
mTOR Kinase Activity (Ki) 10.8 nMBiochemical Assay[7]
Selectivity (mTOR vs. PI3Kα) >1000-foldEnzymatic Binding Assays[8]
p-AKT (S473) Inhibition IC50 0.2 µMA2058 Melanoma Cells[8]
p-S6 (S235/236) Inhibition IC50 0.1 µMA2058 Melanoma Cells[8]
Median IC50 in Lymphoma Cell Lines 250 nM56 Lymphoma Cell Lines[2]
In Vivo Pharmacokinetics in Mice
ParameterValueDosingReference
Maximum Concentration (Cmax) in Plasma 4.8 µg/mL50 mg/kg, oral[5][6]
Maximum Concentration (Cmax) in Brain 7.7 µg/mL50 mg/kg, oral[5][6]
Time to Maximum Concentration (Tmax) in Plasma and Brain 30 minutes50 mg/kg, oral[4][5][6]
Half-life (t1/2) in Plasma and Brain ~5 hours50 mg/kg, oral[4][5][6]
Brain-to-Plasma Ratio ~1.6Not Specified[9]
In Vivo Efficacy
Cancer ModelTreatmentOutcomeReference
Ovarian Carcinoma (OVCAR-3) Xenograft Daily oral dosingSignificant tumor growth inhibition[4][5][6][7]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Daily oral dosingPotent inhibition of primary tumor growth[10]
Lymphoma Xenograft Single agent and in combination with VenetoclaxAnti-tumor activity validated[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments conducted with this compound.

Cell Viability and Apoptosis Assays

Objective: To determine the anti-proliferative and apoptotic effects of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Lymphoma cell lines were cultured in RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Apoptosis Analysis: Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Cells were treated with this compound for 48 hours, then washed and stained with Annexin V-FITC and PI before analysis.

Western Blot Analysis

Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling pathways by this compound.

Protocol:

  • Protein Extraction: Cells were treated with this compound for the indicated times and concentrations. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Protocol:

  • Animal Model: Severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: Cancer cells (e.g., OVCAR-3, primary NSCLC cells) were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups. This compound was administered daily by oral gavage. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for further analysis (e.g., Western blot, immunohistochemistry).

The following diagram outlines a typical in vivo experimental workflow.

InVivo_Workflow start Start implant Tumor Cell Implantation start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat Daily Oral Dosing (this compound or Vehicle) randomize->treat measure Regular Tumor Volume Measurement treat->measure endpoint Study Endpoint (Tumor Size Limit) measure->endpoint analysis Tumor Excision and Downstream Analysis endpoint->analysis end End analysis->end

Caption: A standard workflow for in vivo xenograft studies.

Applications in Neurological Disorders

Beyond its applications in oncology, this compound's ability to cross the blood-brain barrier has made it a candidate for treating neurological disorders characterized by mTOR hyperactivation.[3][4] Preclinical studies have shown that this compound can attenuate epileptic seizures in a mouse model of tuberous sclerosis complex (TSC) and reduce levels of mutant huntingtin protein in cell models of Huntington's disease.[3][4][7]

Summary and Future Directions

This compound is a promising dual mTORC1/mTORC2 inhibitor with a favorable preclinical profile. Its potent and selective activity, combined with its ability to penetrate the central nervous system, supports its further development for the treatment of various cancers and neurological disorders. Ongoing and future research will likely focus on clinical trials to establish its safety and efficacy in human patients, as well as on identifying predictive biomarkers to guide patient selection. The combination of this compound with other targeted therapies, such as the BCL2 inhibitor venetoclax, also represents a promising therapeutic strategy.[2]

References

PQR620: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Properties, and Experimental Evaluation of the Potent and Selective mTORC1/2 Inhibitor PQR620.

Introduction

This compound is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor that selectively targets the mechanistic target of rapamycin (mTOR) kinase, a pivotal regulator of cell growth, proliferation, and survival.[1][2][3] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier generations of mTOR inhibitors.[2][4] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for the evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

This compound, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine, was rationally designed as a derivative of bimiralisib (PQR309).[5] The key structural modifications, including the substitution of a trifluoromethyl group with a difluoromethyl group and the replacement of morpholino groups with oxo-azabicyclo moieties, led to a significant increase in selectivity and potency for mTOR over phosphoinositide 3-kinases (PI3Ks).[2]

IdentifierValue
IUPAC Name 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
CAS Number 1927857-56-4[5]
Molecular Formula C₂₁H₂₅F₂N₇O₂[5]
Molecular Weight 445.47 g/mol
SMILES C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6

Physicochemical and Pharmacokinetic Properties

This compound exhibits favorable physicochemical and pharmacokinetic profiles, contributing to its potential as a therapeutic agent. It is characterized by good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
logD (pH 7.4) 3.47[2]
clogP 3.06[2]
Solubility in DMSO 6.4 mg/mL[7][8]
CNS MPO Score 3.8[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, oral administration)

ParameterPlasmaBrainReference
Cmax 4.8 µg/mL7.7 µg/mL[9][10]
Tmax 30 minutes30 minutes[9][10]
~5 hours~5 hours[9][10]
AUC₀-tz 20.5 µgh/mL30.6 µgh/mL[9][10]

Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective ATP-competitive inhibitor of mTOR, demonstrating over 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays.[6] It effectively inhibits both mTORC1 and mTORC2, leading to the downstream suppression of key signaling proteins involved in cell growth and proliferation.

Table 3: In Vitro Potency and Cellular Activity of this compound

Target/AssayIC₅₀ / KᵢCell LineReference
mTOR (enzymatic binding) Kᵢ = 10.8 nM-[2]
PI3Kα (enzymatic binding) Kᵢ = 4.2 µM-
p-Akt (Ser473) inhibition 0.2 µMA2058 melanoma[6][7][8]
p-S6 (Ser235/236) inhibition 0.1 µMA2058 melanoma[6][7][8]
Cell Proliferation (median) 250 nM44 lymphoma cell lines[7]

The mechanism of action of this compound involves the direct inhibition of mTOR kinase activity within both mTORC1 and mTORC2 complexes. This leads to reduced phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) by mTORC1, and protein kinase B (Akt) at serine 473 by mTORC2.

PQR620_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Akt Akt mTORC2->Akt phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Akt->CellGrowth Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay Enzymatic Assay (mTOR & PI3K) cell_culture Cell Culture (e.g., A2058, Lymphoma lines) xenograft_model Xenograft Model (e.g., OVCAR-3 in mice) enzymatic_assay->xenograft_model Lead Candidate western_blot Western Blot (p-Akt, p-S6) cell_culture->western_blot proliferation_assay Cell Proliferation Assay (IC50 determination) cell_culture->proliferation_assay treatment This compound Treatment (Oral Gavage) xenograft_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy_analysis Efficacy Analysis tumor_measurement->efficacy_analysis

References

PQR620: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PQR620 is a novel, highly potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2.[1][2] Developed as a brain-penetrant agent, this compound has demonstrated significant therapeutic potential in a range of preclinical models of neurological disorders and cancer. Its ability to cross the blood-brain barrier addresses a key limitation of earlier generation mTOR inhibitors, opening up new avenues for treating central nervous system (CNS) diseases where mTOR signaling is dysregulated.[3][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[5] Dysregulation of this pathway is a hallmark of numerous human diseases, including cancer and a variety of neurological disorders such as epilepsy and Huntington's disease.[1][3][4] While first-generation mTOR inhibitors, known as rapalogs, have shown clinical utility, their allosteric mechanism of action only partially inhibits mTORC1 and does not affect mTORC2. Furthermore, their poor brain penetration has limited their application in CNS disorders.[3][4]

This compound was developed to overcome these limitations. It is a second-generation, ATP-competitive mTOR kinase inhibitor that potently and selectively blocks the activity of both mTORC1 and mTORC2.[1] A key feature of this compound is its excellent brain penetrance, allowing for effective target engagement within the CNS.[1][4] Preclinical studies have demonstrated its efficacy in reducing tumor growth in various cancer models and in mitigating seizure activity and neurodegenerative phenotypes in models of neurological disease.[1][2][4][5]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.

  • mTORC1 Inhibition: By blocking mTORC1, this compound inhibits the phosphorylation of its key downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis, cell growth, and proliferation.

  • mTORC2 Inhibition: this compound's inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, a critical step for full Akt activation. This disrupts the pro-survival signaling mediated by Akt.

The dual inhibition of mTORC1 and mTORC2 by this compound results in a more comprehensive blockade of the mTOR pathway compared to rapalogs.

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Feedback Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Biochemical and Cellular Activity
ParameterValueCell Line/AssayReference
mTOR Ki 10.8 nMBiochemical Assay[1]
PI3Kα Selectivity >1000-fold vs mTOREnzymatic Binding Assay[6]
p-S6 IC50 85.2 nMCellular Assay[1]
p-Akt (S473) IC50 190 nMCellular Assay[1]
Lymphoma Cell Line IC50 (median) 250 nM (72h)56 lymphoma cell lines[5]
NSCLC Cell Proliferation Inhibition SignificantA549, NCI-H1944[7]
Table 2: Pharmacokinetic Properties
ParameterValueSpeciesRouteReference
Cmax (Plasma) 4.8 µg/mLC57BL/6J MiceOral (50 mg/kg)[8]
Cmax (Brain) 7.7 µg/mLC57BL/6J MiceOral (50 mg/kg)[8]
Tmax (Plasma & Brain) 30 minutesC57BL/6J MiceOral (50 mg/kg)[8]
t1/2 (Plasma & Brain) ~5 hoursC57BL/6J MiceOral[8]
AUC0-tz (Plasma) 20.5 µgh/mLC57BL/6J MiceOral (50 mg/kg)[8]
AUC0-tz (Brain) 30.6 µgh/mLC57BL/6J MiceOral (50 mg/kg)[8]
Brain:Plasma Ratio ~1.6Mice-[4]
Table 3: In Vivo Efficacy
ModelEffectDosingReference
Ovarian Carcinoma Xenograft (OVCAR-3) Significant tumor growth inhibitionDaily oral administration[1][2]
Lymphoma Xenograft (RI-1) Significant tumor volume decrease100 mg/kg/day, oral[9]
NSCLC Xenograft Potent inhibition of primary tumor growthDaily oral administration[7]
Tuberous Sclerosis Complex (TSC) Mouse Model Attenuated epileptic seizures-[1][2]
Chronic Epilepsy Mouse Model Significantly increased seizure thresholdTolerable doses[4]
Huntington's Disease Cell Models Reduction of mutant huntingtin levels and aggregates-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for mTOR Pathway Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of mTORC1 and mTORC2 downstream targets, such as S6, 4E-BP1, and Akt.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., A549, OVCAR-3, or lymphoma cell lines) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Protocol:

  • Cell Preparation: Culture tumor cells (e.g., OVCAR-3, RI-1) to ~80% confluency. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD-Scid or athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally, once daily, for the duration of the study (e.g., 21 days).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.

Electroconvulsive Seizure Threshold Test

Objective: To assess the anticonvulsant activity of this compound by determining its effect on the seizure threshold in mice.

Protocol:

  • Animal Preparation: Acclimate male mice (e.g., C57BL/6J) to the experimental conditions.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the seizure induction.

  • Seizure Induction:

    • Apply a drop of anesthetic/saline solution to the eyes of the mouse.

    • Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 seconds duration) through corneal electrodes using a constant current stimulator.

    • Start with a sub-threshold current and increase it in a stepwise manner for subsequent mice until a tonic hindlimb extension seizure is observed.

  • Threshold Determination: The seizure threshold is defined as the minimum current intensity required to induce a tonic hindlimb extension seizure in 50% of the animals (CC50).

  • Data Analysis: Compare the seizure threshold in the this compound-treated group to the vehicle-treated group. A significant increase in the seizure threshold indicates anticonvulsant activity.

Mandatory Visualizations

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow A Tumor Cell Culture (e.g., OVCAR-3) B Cell Harvest and Resuspension in Matrigel A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups D->E Tumors reach ~100-150 mm³ F Daily Oral Administration (this compound or Vehicle) E->F G Continued Tumor and Body Weight Monitoring F->G H End of Study: Tumor Excision and Analysis G->H

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical Relationship: this compound's Therapeutic Rationale

Therapeutic_Rationale A Dysregulated mTOR Signaling (Cancer, Neurological Disorders) B This compound Administration A->B is addressed by C Dual Inhibition of mTORC1 and mTORC2 B->C D Brain Penetration B->D E Reduced Protein Synthesis and Cell Growth C->E F Inhibition of Pro-Survival Signaling (Akt) C->F G Therapeutic Effect in CNS D->G E->G H Therapeutic Effect in Peripheral Tissues E->H F->G F->H

Caption: The therapeutic rationale for the use of this compound.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate with a unique profile as a potent, selective, and brain-penetrant dual mTORC1/2 inhibitor. The extensive preclinical data robustly support its potential for the treatment of various cancers and neurological disorders characterized by aberrant mTOR signaling. Its ability to effectively engage mTOR targets in the brain represents a significant advancement in the field.

Further research is warranted to fully elucidate the therapeutic potential of this compound. While preclinical evidence is strong, the transition to clinical evaluation will be a critical step. As of the writing of this guide, detailed protocols for clinical trials involving this compound are not publicly available, which is typical for a compound in its developmental stage. Future clinical investigations will be essential to determine the safety, tolerability, pharmacokinetics, and efficacy of this compound in human patients. The insights gained from such trials will be invaluable in defining its role in the therapeutic landscape for a range of challenging diseases.

References

PQR620: A Novel mTORC1/2 Inhibitor for Autophagy Induction in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] Developed as a brain-penetrant therapeutic agent, this compound has demonstrated significant promise in preclinical models of neurodegenerative disorders, particularly Huntington's disease, by modulating the cellular process of autophagy.[1] This technical guide provides a comprehensive overview of this compound's role in autophagy induction, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: mTOR Inhibition and Autophagy Induction

The primary mechanism by which this compound induces autophagy is through the direct inhibition of mTOR kinase activity. mTORC1 is a master regulator of cell growth and metabolism and acts as a critical negative regulator of autophagy.[1] Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates key components of the autophagy initiation complex, including ULK1 (Unc-51 like autophagy activating kinase 1) and ATG13 (Autophagy related 13). By catalytically inhibiting mTOR, this compound prevents this phosphorylation event, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation. This process involves the recruitment of other ATG proteins and the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a hallmark of autophagosome maturation. The resulting autophagosomes sequester cellular components, such as aggregated proteins, and deliver them to the lysosome for degradation.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line/SystemReference
mTOR Binding Affinity (Kd)6 nMN/A[3]
mTORC1/2 Inhibition (Median IC50)249.53 nMLymphoma Cell Lines (n=56)[4]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesDosingReference
Brain:Plasma Ratio~1.6MiceN/A[5]
Time to Max Concentration (Cmax) in Brain30 minutesMice50 mg/kg (oral)[3]
Half-life (t1/2) in Plasma and Brain~5 hoursMice50 mg/kg (oral)[3]
Maximum Tolerated Dose (MTD)150 mg/kgMiceN/A[3]
In Vivo mTOR Signaling InhibitionPotentMice50 mg/kg (oral)[3]

Table 3: In Vivo Efficacy of this compound in a Huntington's Disease Model

Animal ModelTreatmentOutcomeReference
STHdh cells (in vitro)This compoundReduction of mutant huntingtin (mHTT) aggregates and soluble mHTT levels[1]
Mouse modelThis compoundPotent inhibition of mTOR signaling in the brain[1]

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound induces autophagy.

PQR620_Autophagy_Induction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_Complex Inhibits (Phosphorylation) This compound This compound This compound->mTORC1 Inhibits Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation Initiates Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Degradation Degradation of Aggregated Proteins Autophagosome->Degradation

This compound mechanism of autophagy induction.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on autophagy induction and the clearance of mutant huntingtin (mHTT) aggregates. These protocols are based on the methods described in the Neuropharmacology 2020 publication by Schilling et al. and other relevant literature.[1]

Cell Culture and this compound Treatment

Objective: To culture striatal cells expressing mutant huntingtin and treat them with this compound.

Materials:

  • STHdh(Q111)/Hdh(Q111) (STHdhQ111) and STHdh(Q7)/Hdh(Q7) (STHdhQ7) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (Geneticin)

  • This compound (dissolved in DMSO)

  • 6-well tissue culture plates

Procedure:

  • Culture STHdhQ7 and STHdhQ111 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/ml G418 at 33°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, harvest the cells for subsequent analysis (Western blotting or filter retardation assay).

Western Blotting for Autophagy Markers

Objective: To assess the induction of autophagy by measuring the levels of LC3-II and p62.

Materials:

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Wash the this compound-treated cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-GAPDH (1:5000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or GAPDH is calculated to determine the extent of autophagy induction. A decrease in p62 levels indicates increased autophagic flux.

Filter Retardation Assay for mHTT Aggregates

Objective: To quantify the amount of insoluble mHTT aggregates.

Materials:

  • Lysis buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors)

  • 2% SDS in Tris-buffered saline (TBS)

  • Cellulose acetate membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody: Mouse anti-huntingtin (EM48)

  • HRP-conjugated secondary antibody (anti-mouse)

  • ECL substrate

Procedure:

  • Lyse the this compound-treated STHdhQ111 cells in the specified lysis buffer.

  • Determine the protein concentration using the BCA assay.

  • Dilute the lysates to a final concentration of 1 mg/ml in a buffer containing 2% SDS and 50 mM DTT.

  • Boil the samples for 5 minutes.

  • Assemble the dot blot apparatus with the cellulose acetate membrane.

  • Apply equal amounts of the protein lysates to each well and filter under vacuum.

  • Wash the wells twice with 0.1% SDS in TBS.

  • Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-huntingtin antibody (EM48, 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with HRP-conjugated anti-mouse secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the dots using an ECL substrate and an imaging system.

  • Quantify the intensity of the dots to determine the relative amount of aggregated mHTT.

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

Western_Blot_Workflow Start Start: this compound-treated Cells Cell_Lysis Cell Lysis (RIPA Buffer) Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-LC3, anti-p62) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Analysis: Densitometry Detection->Analysis

Western Blotting Workflow.

Filter_Retardation_Workflow Start Start: this compound-treated STHdhQ111 Cells Cell_Lysis Cell Lysis (Triton X-100 Buffer) Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep Sample Preparation (2% SDS, DTT, Boil) Protein_Quantification->Sample_Prep Filtration Filtration through Cellulose Acetate Membrane Sample_Prep->Filtration Washing Washing (0.1% SDS in TBS) Filtration->Washing Blocking Blocking (5% Milk in TBST) Washing->Blocking Primary_Ab Primary Antibody Incubation (anti-HTT, EM48) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Analysis: Dot Intensity Detection->Analysis

Filter Retardation Assay Workflow.

Conclusion

This compound is a promising therapeutic candidate that potently induces autophagy through the inhibition of mTORC1 and mTORC2. Its ability to cross the blood-brain barrier and reduce the levels of mutant huntingtin aggregates in preclinical models highlights its potential for the treatment of Huntington's disease and other neurodegenerative disorders characterized by the accumulation of misfolded proteins. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the therapeutic utility of this compound and other mTOR inhibitors in the context of autophagy modulation.

References

PQR620 Signaling Pathway: A Technical Guide to Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive dual inhibitor of mTORC1 and mTORC2 that has demonstrated significant anti-tumor activity in preclinical models.[1][2][3] As a brain-penetrable compound, it also holds promise for neurological disorders.[3][4][5] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development efforts.

Introduction to this compound and the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][6] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[2][6][7] Dysregulation of the mTOR pathway is a common feature in many cancers and neurological diseases.[2][3][6]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but not mTORC2.[1][8] this compound represents a second-generation mTOR inhibitor that directly targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[1][7] This dual inhibition results in a more comprehensive blockade of mTOR signaling and its downstream effects.[1]

Downstream Signaling Effects of this compound

This compound exerts its cellular effects by modulating the phosphorylation status and activity of key downstream effectors of both mTORC1 and mTORC2.

Inhibition of mTORC1 Signaling

This compound effectively inhibits mTORC1, as evidenced by the reduced phosphorylation of its canonical downstream targets, p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[1][9] This disruption leads to a decrease in protein synthesis and cell growth.

Inhibition of mTORC2 Signaling

The inhibition of mTORC2 by this compound is demonstrated by the decreased phosphorylation of Akt at Serine 473 (p-Akt S473).[1][9] mTORC2 is a primary kinase responsible for this phosphorylation event, which is crucial for full Akt activation.[6]

mTOR-Independent Effects

In some cancer types, such as non-small cell lung cancer (NSCLC), this compound has been shown to induce anti-tumor effects through mechanisms independent of mTOR inhibition. These include the inhibition of sphingosine kinase 1 (SphK1), leading to ceramide production and oxidative stress.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Anti-Tumor Activity of this compound

Cell Line TypeNumber of Cell LinesAssay DurationMedian IC50Citation
Lymphoma5672 hours250 nM[1][11]

Table 2: Biochemical and Cellular Inhibition by this compound

ParameterValueCell LineCitation
mTOR Kinase Binding (Ki)10.8 nM-[2]
p-Akt (S473) Inhibition (IC50)190 nM-[2]
p-S6 Inhibition (IC50)85.2 nM-[2]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueRouteCitation
Time to Max Concentration (Plasma)30 minutesOral[2][7]
Time to Max Concentration (Brain)30 minutesOral[2][7]
Half-life (Plasma and Brain)> 5 hoursOral[2][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its analysis.

PQR620_Signaling_Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 p70S6K p-p70S6K ↓ mTORC1->p70S6K _4EBP1 p-4E-BP1 ↓ mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis ↓ p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Akt p-Akt (S473) ↓ mTORC2->Akt Cell_Survival Cell Survival ↓ Akt->Cell_Survival

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental_Workflow start Cancer Cell Lines treatment Treat with this compound (e.g., 2 µM, 24h) or DMSO start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary & Secondary Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis

Caption: Workflow for analyzing this compound's effects on protein phosphorylation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phosphoprotein Analysis

This protocol is used to determine the phosphorylation status of mTOR pathway proteins.

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., DLBCL cell lines TMD8, Ri-1, OCI-LY-1) and grow to 70-80% confluency. Treat cells with this compound (e.g., 2 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (S473), Akt, p-p70S6K (T389), p70S6K, p-4E-BP1 (T37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for mTOR Complex Integrity

This protocol is used to assess the effect of this compound on the assembly of mTORC1 and mTORC2.[10]

  • Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-mTOR antibody overnight at 4°C.[10]

  • Complex Pull-down: Add protein A/G agarose beads to pull down the mTOR-containing protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor (for mTORC1), and Rictor (for mTORC2) to determine if this compound disrupts the interaction between these components.[10]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to measure the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[1]

  • Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent dual mTORC1/mTORC2 inhibitor with a well-defined downstream signaling signature characterized by the downregulation of key phosphoproteins in the mTOR pathway. Its anti-tumor effects are observed across a range of cancer types, and its ability to cross the blood-brain barrier opens avenues for its investigation in neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

PQR620: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2). Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for a range of neurological disorders where mTOR signaling is dysregulated. Preclinical studies have demonstrated the potential of this compound in models of Tuberous Sclerosis Complex (TSC) and Huntington's disease, showcasing its ability to modulate key pathological mechanisms. This document provides a comprehensive overview of the preclinical data on this compound in the context of neurological disorders, including its mechanism of action, pharmacokinetic profile, and efficacy in relevant disease models. Detailed experimental methodologies and quantitative data are presented to offer a complete picture of its preclinical development. As of the latest available information, this compound has not entered clinical trials for neurological indications.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its aberrant activation is implicated in the pathophysiology of numerous diseases, including cancer and a variety of neurological disorders such as Tuberous Sclerosis Complex, Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1] First-generation mTOR inhibitors, known as rapalogs, have shown limited efficacy in neurological conditions, partly due to their poor brain permeability.[2] this compound was developed as a next-generation, brain-penetrant mTORC1/2 inhibitor to address this limitation.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to the downstream suppression of key signaling molecules involved in protein synthesis, cell growth, and autophagy.

dot

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits AKT AKT mTORC2->AKT Activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Pharmacokinetic Profile

Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and excellent brain penetration.

ParameterValueSpeciesReference
Maximum Concentration (Cmax) in Plasma 4.8 µg/mLC57BL/6J mice[3]
Maximum Concentration (Cmax) in Brain 7.7 µg/mLC57BL/6J mice[3]
Time to Maximum Concentration (Tmax) in Plasma and Brain 30 minutesC57BL/6J mice[1][4]
Half-life (t1/2) in Plasma and Brain > 5 hoursC57BL/6J and Sprague-Dawley mice[1][4]
Brain-to-Plasma Ratio ~1.6Mice[5]

Preclinical Efficacy in Neurological Disorder Models

Tuberous Sclerosis Complex (TSC)

TSC is a genetic disorder characterized by the growth of benign tumors in multiple organs and is often associated with epilepsy. The disease is caused by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of mTORC1.

A preclinical study evaluated the efficacy of this compound in a mouse model of TSC. The study reported that daily dosing of this compound attenuated epileptic seizures.[1]

Experimental Protocol: Tuberous Sclerosis Complex Mouse Model

While the specific details of the protocol are not fully available in the public domain, a general workflow can be inferred from related studies.

dot

TSC_Workflow Model Tuberous Sclerosis Complex Mouse Model Treatment Daily Oral Administration of this compound or Vehicle Model->Treatment Monitoring Seizure Monitoring (e.g., Video-EEG) Treatment->Monitoring Analysis Quantification of Seizure Frequency and Duration Monitoring->Analysis Outcome Attenuation of Epileptic Seizures Analysis->Outcome

Caption: Experimental workflow for this compound testing in a TSC mouse model.

Huntington's Disease

Huntington's disease is a progressive neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). Inhibition of the mTOR pathway has been shown to promote the clearance of mHTT aggregates through autophagy.

This compound has been evaluated in cellular models of Huntington's disease, where it demonstrated the ability to reduce levels of soluble mHTT and its aggregates.[6]

Experimental Protocol: Huntington's Disease Cell Models

The study utilized striatum-derived STHdh cells and HEK293T cells expressing mutant huntingtin.

// Nodes Cell_Culture [label="Culture of STHdh or HEK293T cells\nexpressing mutant Huntingtin (mHTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound\nat various concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis and\nProtein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Western Blot or other immunoassays\nto quantify mHTT levels and aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reduction in soluble mHTT\nand aggregates", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Cell_Culture -> Treatment; Treatment -> Lysis; Lysis -> Analysis; Analysis -> Outcome; }

References

Methodological & Application

Application Notes and Protocols for PQR620 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a potent, selective, and brain-penetrable dual inhibitor of mTORC1 and mTORC2 kinases.[1][2] The mammalian target of rapamycin (mTOR) is a critical regulator of cell proliferation, growth, and survival, and its signaling pathway is frequently overactivated in various cancers.[1][2] this compound acts as an ATP-competitive inhibitor, effectively blocking the downstream signaling of both mTOR complexes.[1][3][4] Preclinical studies have demonstrated its anti-tumor efficacy in a range of in vitro and in vivo cancer models, making it a promising candidate for further development.[1][3][5] These application notes provide a summary of this compound's use in mouse xenograft models and detailed protocols for its application.

Mechanism of Action

This compound targets the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2. Inhibition of mTORC1 leads to reduced phosphorylation of downstream effectors such as 4E-BP1 and p70 S6 kinase, which are crucial for protein synthesis and cell cycle progression.[3][4] Concurrently, inhibition of mTORC2 blocks the phosphorylation of AKT at Ser473, disrupting a key survival signaling pathway.[3][4] This dual inhibition results in a cytostatic effect in cancer cells and can induce apoptosis.[3]

PQR620_Mechanism_of_Action cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 p70 S6K p70 S6K / S6 mTORC1->p70 S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT (Ser473) AKT (pSer473) mTORC2->AKT (Ser473) Cell Growth Cell Growth p70 S6K->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation Survival Survival AKT (Ser473)->Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from various preclinical studies of this compound in mouse xenograft models.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

Xenograft ModelCell LineMouse StrainThis compound DoseAdministration RouteDosing ScheduleReference
Ovarian CarcinomaOVCAR-3Not SpecifiedNot SpecifiedOralDaily[1][2][6]
Non-Small Cell Lung CancerpNSCLC-1SCID30 mg/kgOral GavageDaily for 21 days[5]
Non-Small Cell Lung CancerA549SCID30 mg/kgOral GavageDaily for 21 days[5]
ABC-DLBCLRI-1NOD-Scid50 mg/kgOralDaily[3][7]
ABC-DLBCLRI-1NOD-Scid100 mg/kgOralDaily for 21 days[3]
GCB-DLBCLSU-DHL-6NOD-Scid100 mg/kgOralDaily for 14 days[4][8]
ABC-DLBCLRIVANOD-Scid100 mg/kgOralDaily for 21 days[8]

Table 2: Efficacy and Tolerability of this compound in Mouse Xenograft Models

Xenograft ModelCell LineEfficacyTolerabilityReference
Ovarian CarcinomaOVCAR-3Significant tumor growth inhibitionWell tolerated[1][2][6]
Non-Small Cell Lung CancerpNSCLC-1Robust inhibition of xenograft growthNo apparent toxicities; no change in body weight[5]
Non-Small Cell Lung CancerA549Largely inhibited xenograft growthNo change in body weight[5]
ABC-DLBCLRI-1Decrease in tumor volumesNo toxicity observed (no body weight loss)[3]
GCB-DLBCLSU-DHL-62-fold decrease in tumor volumeNot Specified[8]
ABC-DLBCLRIVA2-fold decrease in tumor volumeNot Specified[8]

Experimental Protocols

Protocol 1: General Mouse Xenograft Study with this compound

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a subcutaneous mouse xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., as specified by the supplier or in relevant publications)

  • Cancer cell line of interest (e.g., A549, RI-1)

  • Matrigel (or other appropriate extracellular matrix)

  • 6-8 week old immunodeficient mice (e.g., SCID, NOD-Scid)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions to 80-90% confluency.

    • Harvest and resuspend cells in a sterile solution (e.g., PBS or serum-free media), often mixed with Matrigel to enhance tumor take-rate.

    • Subcutaneously inject the cell suspension (e.g., 5-15 x 10^6 cells) into the flank of each mouse.[3][7][8]

  • Tumor Growth and Group Allocation:

    • Monitor mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the length and width of the tumors every 2-3 days.[3][4][5][8]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control groups (n=8-10 per group) with comparable mean tumor volumes.[3][5][7]

  • This compound Administration:

    • Prepare the this compound dosing solution in the appropriate vehicle.

    • Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 30-100 mg/kg) and schedule (e.g., daily).[3][4][5][7][8]

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week throughout the study.[5]

    • Monitor the general health and behavior of the mice daily.

    • Continue treatment for the specified duration (e.g., 14-21 days).[3][4][5][8]

  • Study Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.[5]

    • Tissues can be processed for further analysis (e.g., histology, Western blotting to confirm target engagement).

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Cell Culture B Subcutaneous Cell Implantation A->B C Tumor Growth Monitoring B->C D Group Randomization (e.g., Tumor Volume ~100 mm³) C->D E Daily Oral Administration (this compound or Vehicle) D->E F Tumor & Body Weight Measurement (2-3x / week) E->F F->E Repeat for 14-21 days G Study Endpoint (e.g., Day 21) F->G H Tumor Excision & Weight Measurement G->H I Tissue Analysis (e.g., Western Blot, IHC) H->I

Caption: Experimental workflow for a this compound mouse xenograft study.

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models, supporting its continued investigation as a cancer therapeutic. The provided protocols and data serve as a guide for researchers designing and conducting preclinical studies with this novel mTORC1/2 inhibitor. Adherence to established animal welfare guidelines and institutional protocols is mandatory for all in vivo experiments.

References

Application Notes and Protocols for PQR620 Oral Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, with inhibitory activity against both mTOR complex 1 (mTORC1) and mTORC2.[1][2] Developed as a second-generation mTOR inhibitor, it demonstrates high selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks) and a wide panel of other protein and lipid kinases.[1][3] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, making it a promising therapeutic candidate for central nervous system (CNS) disorders in addition to its anti-cancer properties.[1][2][4] Preclinical studies have demonstrated its efficacy in various in vivo models following oral administration, including models for ovarian carcinoma, non-small cell lung cancer (NSCLC), lymphoma, and neurological conditions like tuberous sclerosis complex and epilepsy.[1][2][3][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Mice [6]

ParameterC57BL/6J Mice (50 mg/kg)
Time to Cmax (Plasma) 30 minutes
Cmax (Plasma) 4.8 µg/mL
Time to Cmax (Brain) 30 minutes
Cmax (Brain) 7.7 µg/mL
Time to Cmax (Muscle) 2 hours
Cmax (Muscle) 7.6 µg/mL
Half-life (t1/2) (Plasma & Brain) ~5 hours
AUC0-8h (Plasma) 20.5 µgh/mL
AUC0-8h (Brain) 30.6 µgh/mL
AUC0-8h (Muscle) 32.3 µg*h/mL
Brain/Plasma Ratio ~1.6

Table 2: In Vivo Efficacy and Tolerability of this compound [6]

Animal ModelIndicationDosing RegimenKey Findings
OVCAR-3 Xenograft (Mouse) Ovarian CarcinomaDaily, oralSignificant inhibition of tumor growth.[1][6]
pNSCLC-1 Xenograft (SCID Mouse) Non-Small Cell Lung CancerDaily, oralPotent inhibition of primary NSCLC xenograft growth.[5]
Tuberous Sclerosis Complex (Mouse Model) EpilepsyNot specifiedAttenuation of epileptic seizures.[2]
C57BL/6J Mice TolerabilitySingle doseMaximum Tolerated Dose (MTD) = 150 mg/kg.[6]
Rats Tolerability14-day GLP studyMTD = 30 mg/kg. Good tolerability with minor toxicities.[6]

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation of Orally Administered this compound in Mice

This protocol is based on methodologies described in preclinical evaluations of this compound.[6]

  • Animal Model:

    • Species: Male C57BL/6J mice.

    • Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

    • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Compound Formulation and Administration:

    • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Dose: Administer a single oral dose of 50 mg/kg via gavage.

  • Sample Collection:

    • Timepoints: Collect samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration.

    • Blood Collection: At each timepoint, collect blood samples via cardiac puncture or tail vein into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Tissue Collection: Following blood collection, euthanize the animals and immediately harvest brain and thigh muscle tissues. Rinse tissues with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen.

    • Storage: Store all plasma and tissue samples at -80°C until analysis.

  • Bioanalysis (Pharmacokinetics):

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma and homogenized tissue samples to extract this compound.

    • Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in each sample.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software (e.g., Phoenix WinNonlin).

  • Pharmacodynamic Analysis:

    • Tissue Homogenization: Homogenize brain or tumor tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Western Blotting: Determine the levels of phosphorylated and total mTOR pathway proteins (e.g., p-S6, p-4E-BP1, p-AKT) via Western blot analysis to confirm target engagement and pathway inhibition at different timepoints.

Protocol 2: In Vivo Efficacy Evaluation in a Human Ovarian Carcinoma (OVCAR-3) Xenograft Model

This protocol is a generalized representation based on descriptions of this compound's efficacy studies.[1][6]

  • Cell Culture:

    • Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model:

    • Species: Female immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

    • Housing and Acclimatization: As described in Protocol 1.

  • Tumor Implantation:

    • Cell Preparation: Harvest OVCAR-3 cells during the exponential growth phase and resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Study Initiation:

    • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment and vehicle control groups.

  • Treatment:

    • Formulation: Prepare this compound as described in Protocol 1.

    • Administration: Administer this compound or vehicle control daily via oral gavage.

    • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Study Endpoint and Analysis:

    • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

    • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and preserve a portion in formalin for immunohistochemistry and snap-freeze the remainder for pharmacodynamic analysis (e.g., Western blotting).

    • Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Visualizations

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates AKT AKT mTORC2->AKT Phosphorylates (S473) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Upstream Growth Factors Nutrients Upstream->mTORC1 Activates Upstream->mTORC2 Activates InVivo_Efficacy_Workflow A Tumor Cell Implantation (e.g., OVCAR-3) B Tumor Growth (to ~100-150 mm³) A->B C Randomization (Vehicle & Treatment Groups) B->C D Daily Oral Dosing (Vehicle or this compound) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Reached E->F Tumor size limit G Tumor Excision & Analysis F->G

References

PQR620 solubility in DMSO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: PQR620

Introduction

This compound is a novel, highly potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It is a brain-penetrant, dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, and survival.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various human cancers and neurological disorders, making this compound a valuable tool for both basic research and drug development.[3][4] These application notes provide detailed information on the solubility of this compound in DMSO, its mechanism of action, and protocols for its use in common cell-based assays.

Physicochemical and Solubility Data

Proper solubilization is critical for accurate and reproducible experimental results. This compound is sparingly soluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[5]

PropertyDataReference
CAS Number 1927857-56-4[6]
Molecular Formula C₂₁H₂₅F₂N₇O₂[6]
Formula Weight 445.5 g/mol [6]
Solubility in DMSO 6.4 mg/mL (14.37 mM) with warming[7]
up to 20 mg/mL (44.89 mM)[5]
Sparingly soluble: 1-10 mg/mL[6]
Solubility in Ethanol Slightly soluble: 0.1-1 mg/mL[6]

Mechanism of Action: Dual mTORC1/2 Inhibition

This compound exerts its effects by inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2.

  • mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of downstream effectors like p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis and cell growth.[3]

  • mTORC2 Inhibition: this compound also inhibits mTORC2, which is responsible for the full activation of AKT/PKB through phosphorylation at the Serine 473 (Ser473) site.[3][4] Inhibition of mTORC2 disrupts this crucial pro-survival signal.

The dual inhibition of both complexes allows this compound to overcome the feedback activation of AKT that can occur with mTORC1-specific inhibitors like rapamycin.[8]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p-Ser473 (Full Activation) S6K p70 S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Inhibits Inhibition Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation EBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling pathway.

In Vitro Activity of this compound

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Cell Line TypeIC₅₀ Value (72h exposure)Reference
Lymphoma Panel (n=56) Median IC₅₀: 250 nM[3][4]
General Cancer Panel (n=66) Mean IC₅₀: 919 nM[6]
A2058 Melanoma IC₅₀ (pS6): 0.1 µM; IC₅₀ (pAKT S473): 0.2 µM[7]

Protocols for Experimental Use

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder (MW: 445.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.5 g/mol * (1000 mg / 1 g) = 4.455 mg

  • Weighing: Carefully weigh out 4.455 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes to dissolve the compound.

  • Warming (if necessary): If the compound does not fully dissolve, warm the solution at 37°C for 5-10 minutes, with intermittent vortexing, to aid dissolution.[7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability / Cytotoxicity Assay

This protocol provides a general method for determining the IC₅₀ value of this compound using a tetrazolium-based assay (e.g., MTT).

Workflow_Viability A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat with this compound (Serial dilutions, e.g., 0-10 µM) B->C D 4. Incubate (72 hours, 37°C, 5% CO₂) C->D E 5. Add Viability Reagent (e.g., MTT solution) D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (Plate Reader, e.g., 570 nm) G->H I 9. Analyze Data (Plot dose-response curve, calculate IC₅₀) H->I

Caption: Workflow for determining the IC₅₀ of this compound using a cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours, consistent with the timing used for published IC₅₀ determinations.[3]

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the this compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to confirm the mechanism of action of this compound by observing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at an effective concentration (e.g., 2 µM) or with a DMSO vehicle control for a specified time (e.g., 24 hours).[3][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-AKT (Ser473) (for mTORC2 activity)

    • Total AKT

    • Phospho-p70 S6 Kinase (Thr389) (for mTORC1 activity)

    • Total p70 S6 Kinase

    • A loading control (e.g., β-Actin or GAPDH)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the phosphorylated forms of AKT and p70 S6K in this compound-treated samples relative to the control indicates successful target engagement.

References

Application Notes and Protocols for Western Blot Detection of p-mTOR (Ser2448) Following PQR620 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a potent, selective, and brain-penetrable inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2] The mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is implicated in numerous diseases, including cancer and neurological disorders.[1][2] this compound exerts its effects by competitively binding to the ATP-binding site of mTOR, thereby inhibiting the phosphorylation of its downstream targets.[1] This application note provides a detailed protocol for performing a western blot to detect the phosphorylation of mTOR at Ser2448, a key indicator of mTORC1 and mTORC2 activity, following treatment with this compound.

Mechanism of Action: this compound and the mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial pathway for regulating cellular processes. This compound specifically targets mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. Inhibition of mTORC1 and mTORC2 by this compound leads to a downstream reduction in the phosphorylation of key effector proteins, such as p70 S6 kinase (S6K) and 4E-BP1 (downstream of mTORC1) and AKT (at Ser473, downstream of mTORC2), ultimately impacting cell growth and proliferation.[3][4]

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 p_mTOR p-mTOR (Ser2448) mTORC1->p_mTOR p_p70S6K p-p70S6K mTORC1->p_p70S6K p_4E_BP1 p-4E-BP1 mTORC1->p_4E_BP1 p_AKT_S473 p-AKT (Ser473) mTORC2->p_AKT_S473 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT AKT->mTORC1 p_AKT_S473->AKT p70S6K p70S6K Cell_Growth Cell Growth & Proliferation p_p70S6K->Cell_Growth _4E_BP1 4E-BP1 p_4E_BP1->Cell_Growth

Figure 1: this compound inhibits the mTOR signaling pathway.

Quantitative Data Summary

The inhibitory effect of this compound on the phosphorylation of mTOR downstream targets is dose-dependent. The following table provides representative data on the half-maximal inhibitory concentration (IC50) values of this compound for key phosphorylated proteins in the mTOR pathway.

Target ProteinCell LineIC50Reference
p-AKT (Ser473)A2058 Melanoma0.2 µM[5]
p-S6 (Ser235/236)A2058 Melanoma0.1 µM[5]
Cell ViabilityLymphoma Cell Lines (Median)250 nM[4]
Cell Proliferation (EdU)Primary NSCLCSignificant reduction at 100-1000 nM[4]

Detailed Western Blot Protocol for p-mTOR (Ser2448)

This protocol is adapted from standard western blotting procedures and is specifically tailored for the detection of phosphorylated mTOR at serine 2448 following treatment with this compound.

Experimental Workflow

WB_Workflow Cell_Culture 1. Cell Culture and this compound Treatment Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-mTOR Ser2448) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Figure 2: Western blot experimental workflow.
Materials and Reagents

  • Cell Lines: Appropriate cell line with an active mTOR pathway (e.g., 293, HeLa, or relevant cancer cell lines).

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: 20 mM Tris-HCl pH 8, 138 mM NaCl, 2.7 mM KCl, 5% glycerol, 1% NP-40.[1] Add protease and phosphatase inhibitors immediately before use.

  • Protein Assay Reagent: (e.g., BCA or Bradford).

  • SDS-PAGE Gels: Appropriate percentage for a high molecular weight protein like mTOR (~289 kDa).

  • Transfer Buffer: 25 mM Tris base, 0.2 M glycine, 20% methanol (pH 8.5).

  • Membrane: PVDF or nitrocellulose.

  • Blocking Buffer: 5% w/v non-fat dry milk or 5% w/v BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20). For phospho-antibodies, BSA is generally recommended.

  • Primary Antibody: Rabbit anti-Phospho-mTOR (Ser2448) antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Total mTOR Antibody: As a loading control.

  • Housekeeping Protein Antibody: (e.g., β-actin or GAPDH) as a loading control.

  • Chemiluminescent Substrate: (ECL).

  • Imaging System: For chemiluminescence detection.

Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 300, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE:

    • Normalize protein amounts for each sample.

    • Add sample buffer and denature the samples by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBS-T.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the membrane three times with TBS-T.

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies against total mTOR and a housekeeping protein to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-mTOR signal to the total mTOR signal or the housekeeping protein signal.

    • Plot the normalized p-mTOR levels against the this compound concentration to visualize the dose-dependent inhibition.

Conclusion

This application note provides a comprehensive guide for researchers to effectively utilize western blotting to assess the inhibitory effect of this compound on mTOR signaling through the detection of p-mTOR (Ser2448). The provided protocol and background information will aid in the accurate and reliable generation of data for studies involving this compound and the mTOR pathway.

References

PQR620 In Vivo Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of PQR620, a potent and selective dual mTORC1/2 kinase inhibitor. The following application notes and protocols are based on preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a novel, brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive therapeutic target. This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, both as a single agent and in combination with other therapies.[3][4][5]

Mechanism of Action: mTORC1/2 Inhibition

This compound acts as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] This dual inhibition leads to a comprehensive blockade of mTOR signaling, impacting downstream effectors involved in protein synthesis, cell cycle progression, and apoptosis.

  • mTORC1 Inhibition: this compound's inhibition of mTORC1 leads to the dephosphorylation of its key substrates, 4E-BP1 and S6K1. This results in the suppression of cap-dependent translation and a reduction in protein synthesis, ultimately leading to decreased cell growth and proliferation.

  • mTORC2 Inhibition: By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt at Serine 473. This disrupts a critical pro-survival signal, contributing to the induction of apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway targeted by this compound.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibition mTORC2 mTORC2 This compound->mTORC2 inhibition S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation inhibition Apoptosis Apoptosis Akt->Apoptosis inhibition Survival Cell Survival Akt->Survival

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: Single Agent Efficacy of this compound in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenOutcomeReference
Ovarian CarcinomaOVCAR-3BALB/c nude miceDaily oral dosingSignificant tumor growth inhibition[1]
Non-Small Cell Lung CancerpNSCLC-1SCID mice30 mg/kg, daily oral for 21 daysPotent inhibition of xenograft growth[4]
Non-Small Cell Lung CancerA549SCID miceNot specifiedLargely inhibited xenograft growth[4][6]
ABC-DLBCLRI-1NOD-Scid mice50 mg/kg, daily oralSignificant tumor growth inhibition[7]
Table 2: Combination Therapy Efficacy of this compound in a Xenograft Model
Cancer TypeCell LineAnimal ModelCombination AgentDosing RegimenOutcomeReference
GCB-DLBCLSU-DHL-6NOD-Scid miceVenetoclaxThis compound: 100 mg/kg, daily oral; Venetoclax: 100 mg/kg, daily oralStronger anti-tumor activity than single agents[5]

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with this compound based on published research.

Ovarian Carcinoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an ovarian carcinoma xenograft model.

Materials:

  • OVCAR-3 human ovarian cancer cell line

  • Female BALB/c nude mice (6-8 weeks old)

  • This compound

  • Vehicle control

  • Matrigel

  • Calipers

  • Animal balance

Protocol:

  • Cell Culture: Culture OVCAR-3 cells in appropriate media until they reach the desired confluence for inoculation.

  • Tumor Inoculation: Subcutaneously inoculate BALB/c nude mice with cisplatin-resistant OVCAR-3 cells.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally to the treatment group at the desired dose and schedule. Administer vehicle control to the control group.

  • Data Collection: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Objective: To assess the in vivo anti-tumor activity of this compound in a primary NSCLC xenograft model.

Materials:

  • Primary human NSCLC cells (pNSCLC-1) or A549 cell line

  • Severe Combined Immunodeficient (SCID) mice (6 weeks old)[6]

  • This compound (30 mg/kg)[4]

  • Vehicle control

Protocol:

  • Tumor Inoculation: Subcutaneously inject pNSCLC-1 cells into the flanks of SCID mice.[4]

  • Tumor Establishment: Allow xenografts to establish for approximately three weeks, until the tumor volume is close to 100 mm³.[4]

  • Randomization and Treatment: Randomize mice into two groups: one receiving oral administration of this compound (30 mg/kg, daily for 21 days) and a control group receiving vehicle.[4]

  • Monitoring: Monitor tumor growth and mice body weights throughout the treatment period.[4]

Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

Objective: To evaluate the efficacy of this compound as a single agent and in combination with venetoclax in a DLBCL xenograft model.

Materials:

  • RI-1 (ABC-DLBCL) or SU-DHL-6 (GCB-DLBCL) cell lines

  • NOD-Scid mice

  • This compound (50 mg/kg or 100 mg/kg)[5][7]

  • Venetoclax (100 mg/kg)[5]

  • Vehicle control

Protocol:

  • Cell Inoculation: Subcutaneously inoculate NOD-Scid mice with either RI-1 or SU-DHL-6 cells.[5][7]

  • Group Assignment and Treatment:

    • Single Agent Study (RI-1 model): Divide mice into two groups: one treated with this compound (50 mg/kg, daily oral) and a control group.[7]

    • Combination Study (SU-DHL-6 model): Split mice into four groups: vehicle control, this compound alone (100 mg/kg, daily oral), Venetoclax alone (100 mg/kg, daily oral), and the combination of this compound and Venetoclax.[5]

  • Tumor and Body Weight Measurement: Regularly measure tumor volume and body weight of the animals.

  • Statistical Analysis: Compare tumor growth between the different treatment groups to determine statistical significance.

Experimental Workflow

The following diagram outlines a general workflow for conducting in vivo efficacy studies with this compound.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Line Selection & Culture inoculation Tumor Cell Inoculation cell_culture->inoculation animal_model Animal Model Selection animal_model->inoculation randomization Randomization inoculation->randomization treatment Drug Administration (this compound +/- Combo) randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General workflow for this compound in vivo efficacy studies.

Conclusion

The preclinical data strongly support the in vivo anti-tumor efficacy of this compound across a range of cancer models. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 translates to significant tumor growth inhibition. The provided protocols offer a foundation for further investigation into the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Researchers are encouraged to adapt these protocols to their specific experimental needs and cancer models of interest.

References

Troubleshooting & Optimization

PQR620 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target effects of PQR620, a potent and selective mTORC1/2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: this compound is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Its on-target effects are primarily the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to reduced phosphorylation of downstream effectors like S6 ribosomal protein and 4E-BP1.[1] This inhibition results in the modulation of cell growth, proliferation, and survival.[2]

Q2: What are the known or potential off-target effects of this compound?

A2: While this compound demonstrates high selectivity for mTOR, some mTOR-independent effects have been observed. These include the inhibition of sphingosine kinase 1 (SphK1) and the induction of reactive oxygen species (ROS).[3] It is crucial to consider these potential off-target activities when interpreting experimental results.

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: To distinguish between on-target mTOR inhibition and potential off-target effects, consider the following strategies:

  • Rescue experiments: Attempt to rescue the observed phenotype by activating downstream components of the mTOR pathway (e.g., using a constitutively active S6K).

  • Use of alternative mTOR inhibitors: Compare the effects of this compound with other structurally and mechanistically different mTOR inhibitors (e.g., rapamycin for mTORC1-specific effects).

  • Gene silencing: Use siRNA or shRNA to knock down mTOR and see if it phenocopies the effects of this compound.

  • Direct off-target assessment: Perform specific assays to measure the activity of known off-targets, such as SphK1 activity assays or ROS production measurements.

Q4: I am observing higher than expected cytotoxicity with this compound in my cell line. What could be the cause?

A4: Higher than expected cytotoxicity could be due to several factors:

  • On-target toxicity: The cell line may be particularly sensitive to mTOR inhibition.

  • Off-target effects: The observed toxicity could be a result of this compound's off-target activities, such as SphK1 inhibition or excessive ROS production.

  • Cell line specific context: The genetic background and metabolic state of your specific cell line can influence its sensitivity to this compound.

  • Experimental conditions: Ensure the correct concentration of this compound is used and that the solvent (e.g., DMSO) concentration is not causing toxicity.

Troubleshooting Guides

Problem: Inconsistent results in downstream signaling analysis (Western Blot for p-S6, p-4E-BP1).
  • Possible Cause 1: Suboptimal antibody performance.

    • Solution: Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Maintain consistent cell density, serum starvation conditions, and stimulation times. Changes in these parameters can significantly affect mTOR pathway activation.

  • Possible Cause 3: Timing of this compound treatment.

    • Solution: Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal window for observing maximal inhibition of downstream signaling.

Problem: Unexpected cell morphology changes or cell death at low concentrations of this compound.
  • Possible Cause 1: Off-target effects are prominent in the specific cell model.

    • Solution: Investigate the involvement of known off-targets. Measure ROS levels using a fluorescent probe like DCFH-DA and assess SphK1 activity. Consider using an antioxidant (e.g., N-acetylcysteine) to see if it rescues the phenotype.

  • Possible Cause 2: The cell line is highly dependent on pathways affected by this compound off-targets.

    • Solution: Characterize the expression levels of key enzymes in pathways potentially affected by off-targets (e.g., SphK1). This can provide insights into the cell line's sensitivity.

Data Presentation

Table 1: this compound Kinase Selectivity Profile

This table summarizes the kinase selectivity of this compound as determined by a KINOMEscan™ assay. The data shows the percentage of control at a given concentration, where a lower percentage indicates stronger binding.

Kinase TargetThis compound (1 µM) - % of ControlThis compound (10 µM) - % of Control
mTOR 0.5 0.1
PIK3CA9885
PIK3CB9992
PIK3CD10095
PIK3CG9788
ATM9675
ATR9991
DNAPK9889
ABL110098
SRC10099
LCK100100
EGFR10099
VEGFR29996

Data adapted from Beaufils et al., J Med Chem, 2018.[4]

Table 2: this compound In Vitro Potency

This table provides the in vitro potency of this compound against mTOR and PI3K isoforms.

TargetKi (nM)IC50 (nM)
mTOR 10.8 85.2 (pS6)
PI3Kα>10,000>10,000
PI3Kβ>10,000>10,000
PI3Kδ>10,000>10,000
PI3Kγ>10,000>10,000

Data adapted from Beaufils et al., J Med Chem, 2018.[4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of kinases.

Methodology: A commercially available kinase profiling service, such as the KINOMEscan™ platform (DiscoverX), is recommended.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Assay Submission: Submit the compound to the service provider according to their specific instructions. Typically, a single high concentration (e.g., 10 µM) is used for initial screening against a large panel of kinases.

  • Data Analysis: The service provider will return data as "% of Control" or "Kd" values. A lower "% of Control" indicates stronger interaction. Hits can be followed up with dose-response curves to determine IC50 or Kd values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to mTOR in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for mTOR.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the effect of this compound on ROS production in cells.

Methodology:

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: Wash the cells with warm PBS and then incubate with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2->AKT Cell_Growth Cell_Growth S6K1->Cell_Growth Proliferation Proliferation 4EBP1->Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified mTOR signaling pathway indicating the points of inhibition by this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Kinome_Screen Perform Kinome-wide Selectivity Screen Hypothesis->Kinome_Screen CETSA Confirm Target Engagement with CETSA Hypothesis->CETSA Specific_Assays Assay for Known Off-Targets (SphK1, ROS) Hypothesis->Specific_Assays Rescue_Experiment Perform Rescue Experiments Hypothesis->Rescue_Experiment Data_Analysis Analyze and Interpret Data Kinome_Screen->Data_Analysis CETSA->Data_Analysis Specific_Assays->Data_Analysis Rescue_Experiment->Data_Analysis Conclusion Conclude On/Off-Target Contribution Data_Analysis->Conclusion

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Tree Start Unexpected Cytotoxicity Check_Concentration Is this compound concentration correct? Start->Check_Concentration High_Sensitivity Cell line may be highly sensitive to mTOR inhibition Check_Concentration->High_Sensitivity Yes Incorrect_Concentration Recalculate and re-prepare This compound stock solution Check_Concentration->Incorrect_Concentration No Investigate_Off_Target Investigate Off-Target Effects High_Sensitivity->Investigate_Off_Target Measure_ROS Measure ROS levels Investigate_Off_Target->Measure_ROS Measure_SphK1 Measure SphK1 activity Investigate_Off_Target->Measure_SphK1 Antioxidant_Rescue Attempt rescue with antioxidants Measure_ROS->Antioxidant_Rescue

Caption: Troubleshooting decision tree for unexpected cytotoxicity observed with this compound.

References

PQR620 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PQR620 in primary cell cytotoxicity studies.

Troubleshooting Guide

Researchers may encounter various issues during cytotoxicity experiments with this compound in primary cells. This guide provides potential causes and solutions to common problems.

Issue Potential Cause Recommended Solution
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.
Low cytotoxicity observed at expected effective concentrations - Primary cells are resistant to this compound- Suboptimal drug concentration or incubation time- Cell density is too high- Confirm the expression and activity of the mTOR pathway in your primary cells.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
High background signal in control wells - Contamination (bacterial, fungal, or mycoplasma)- Reagent issue (e.g., expired assay kit)- Regularly test for and eliminate contamination.[1][2]- Ensure all reagents are within their expiration dates and stored correctly.
Unexpected cell morphology - Contamination- pH shift in the culture medium- Stress from experimental procedures- Visually inspect cultures for signs of contamination.[1][2]- Check the incubator's CO2 levels and the medium's buffering capacity.- Handle cells gently during seeding and treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of mTORC1 and mTORC2 kinases.[3][4][5] It disrupts the assembly of both mTORC1 (mTOR-Raptor) and mTORC2 (mTOR-Rictor-Sin1) complexes, thereby blocking downstream signaling pathways involving Akt, S6K1, and S6 phosphorylation.[6] Additionally, this compound can induce cytotoxicity through mTOR-independent mechanisms, including the inhibition of sphingosine kinase 1 (SphK1), leading to ceramide production and oxidative stress.[6]

Q2: What is the recommended concentration of this compound to use in primary cells?

A2: The optimal concentration of this compound can vary depending on the primary cell type. For primary non-small cell lung carcinoma (NSCLC) cells, a concentration of 300 nM has been shown to significantly inhibit viability, proliferation, and colony formation.[2] A study on a large panel of lymphoma cell lines reported a median IC50 of 250 nM after 72 hours of exposure.[1][3] It is recommended to perform a dose-response experiment to determine the IC50 for your specific primary cells.

Q3: Is this compound cytotoxic or cytostatic?

A3: The effect of this compound can be both cytostatic and cytotoxic depending on the cell type and concentration. In many cancer cell lines, it is largely cytostatic, meaning it inhibits cell proliferation.[3] However, this compound has also been shown to induce apoptosis (programmed cell death) in primary NSCLC cells.[6] Combining this compound with other agents, such as the BCL2 inhibitor venetoclax, can enhance its cytotoxic effects.[4]

Q4: How should I prepare this compound for my experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[1] This stock solution can then be further diluted in cell culture medium to the desired final concentrations for your experiments. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q5: What are some common assays to measure this compound cytotoxicity in primary cells?

A5: Several assays can be used to assess the cytotoxic effects of this compound. For primary NSCLC cells, Cell Counting Kit-8 (CCK-8) for viability and EdU (5-ethynyl-2'-deoxyuridine) incorporation for proliferation have been successfully used.[2] Other common cytotoxicity assays include LDH (lactate dehydrogenase) release assays, which measure membrane integrity, and apoptosis assays that detect markers like caspase activation.[7][8]

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound in various cell lines.

Cell TypeAssayEndpointResultReference
Lymphoma Cell Lines (panel of 56)ApoTox-GloIC50Median: 250 nM (after 72h)[1][3]
Mantle Cell LymphomaApoTox-GloIC50Most sensitive subtype[3]
Primary NSCLC CellsCCK-8, EdU, Colony FormationSignificant Inhibition300 nM[2]

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity in Primary Cells using a CCK-8 Assay

This protocol provides a general framework for determining the cytotoxicity of this compound in primary cells. Optimization of cell number, drug concentrations, and incubation times may be necessary for specific cell types.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells.

    • Resuspend cells in complete culture medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically but is typically in the range of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only with CCK-8) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

PQR620_Signaling_Pathway cluster_mTORC1 mTORC1 Inhibition cluster_mTORC2 mTORC2 Inhibition cluster_SphK1 mTOR-Independent Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation_Survival Proliferation_Survival S6K1->Proliferation_Survival Cell Proliferation & Survival _4EBP1->Proliferation_Survival mTORC2 mTORC2 Akt Akt (S473) mTORC2->Akt Akt->Proliferation_Survival SphK1 SphK1 Ceramide Ceramide SphK1->Ceramide OxidativeStress Oxidative Stress Ceramide->OxidativeStress Cytotoxicity Cytotoxicity OxidativeStress->Cytotoxicity Cytotoxicity This compound This compound This compound->mTORC1 inhibits This compound->mTORC2 inhibits This compound->SphK1 inhibits

Caption: this compound inhibits mTORC1/2 and SphK1 signaling pathways.

Cytotoxicity_Workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound (Dose-Response) incubate_24h->treat_this compound incubate_treatment Incubate for 48-96h treat_this compound->incubate_treatment add_cck8 Add CCK-8 Reagent incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Read Absorbance at 450 nm incubate_cck8->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Flow start Unexpected Results in Cytotoxicity Assay check_variability High Variability? start->check_variability check_cytotoxicity Low Cytotoxicity? check_variability->check_cytotoxicity No solution_variability Review Seeding and Pipetting Technique. Consider Plate Edge Effects. check_variability->solution_variability Yes check_background High Background? check_cytotoxicity->check_background No solution_cytotoxicity Confirm mTOR Pathway Activity. Optimize Dose and Time. Check Cell Density. check_cytotoxicity->solution_cytotoxicity Yes solution_background Check for Contamination. Verify Reagent Integrity. check_background->solution_background Yes end Re-run Experiment check_background->end No solution_variability->end solution_cytotoxicity->end solution_background->end

Caption: Logical troubleshooting flow for this compound cytotoxicity experiments.

References

PQR620 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support guide for PQR620. This resource is designed for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and selective ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell metabolism, growth, proliferation, and survival.[1][3] Its ability to cross the blood-brain barrier makes it a valuable tool for research in oncology and neurological disorders.[1][4][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[6] A stock concentration of 10-20 mM in fresh, anhydrous DMSO is commonly used.[6] Gentle warming or sonication may be required to fully dissolve the compound.[7] Always use a fresh supply of DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[8]

Q3: What is a recommended working concentration for this compound in cell culture?

A3: The optimal working concentration of this compound depends on the cell line and the experimental endpoint. It has shown anti-tumor activity across a wide range of cell lines with a median IC50 of 250 nM in lymphoma models and a mean IC50 of 919 nM in a broader cancer cell line panel.[3] A typical starting point for in vitro experiments is in the range of 100 nM to 2 µM.[3] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell model and assay.

Q4: How stable is this compound in cell culture media?

A4: While this compound shows good metabolic stability in mouse and rat models, it has demonstrated limited stability in human hepatocyte cultures.[9][10] The stability in cell culture media at 37°C over extended periods has not been extensively published. Therefore, for long-term experiments (e.g., >24-48 hours), it is best practice to replace the media with freshly diluted this compound every 24 hours to ensure a consistent effective concentration.

Q5: How should I store this compound as a solid and in solution?

A5:

  • Solid: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound
PropertyValueSource
Molecular Weight 445.47 g/mol [11]
Molecular Formula C₂₁H₂₅F₂N₇O₂-
logD (pH 7.4) 3.47[11]
Solubility (pH 6.8) 33.7 ± 4.3 µM[1][11]
Solubility (DMSO) 10-20 mM[6]
Table 2: In Vitro Potency of this compound
Assay / Cell LineIC₅₀ / KᵢSource
mTOR Kinase Binding (Kᵢ) 6 nM - 10.8 nM[1][12]
PI3Kα Binding (Selectivity) >100-fold selective for mTOR[1]
Lymphoma Cell Lines (Median) 250 nM (72h exposure)
66 Cancer Cell Line Panel (Mean) 919 nM-
OVCAR-3 (Ovarian) Effective growth inhibition[1][2]
A2058 (Melanoma) G1 phase cell cycle arrest (at 5 µM)-
NSCLC Cell Lines Potent growth inhibition

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Issue 1: this compound precipitated when I made the stock solution in DMSO.

  • Possible Cause 1: Solvent Quality. DMSO is hygroscopic and readily absorbs water from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[8] Aliquot the DMSO for single use to prevent repeated exposure to air.

  • Possible Cause 2: Incomplete Dissolution. The compound may require energy to fully dissolve at high concentrations.

    • Solution: After adding DMSO, vortex the solution thoroughly. If precipitation persists, use a brief sonication (ultrasound bath) or gentle warming (up to 37-50°C) to aid dissolution.[7]

Issue 2: My media turned cloudy or I see precipitate in my culture wells after adding this compound.

  • Possible Cause 1: Poor Aqueous Solubility. When a concentrated DMSO stock is added directly to aqueous cell culture media, the compound can crash out of solution. This is the most common cause of precipitation.[8][13]

    • Solution 1: Perform serial dilutions. Instead of adding a highly concentrated stock directly, first make an intermediate dilution in DMSO or in a small volume of serum-free media before adding it to the final culture volume.[8]

    • Solution 2: Add the this compound stock solution dropwise to the culture media while gently swirling the plate or flask. This helps the compound disperse and dissolve more effectively.

    • Solution 3: Ensure the final concentration of DMSO in the culture media is low, typically ≤0.1%, as higher concentrations can be toxic to cells and also affect compound solubility.[7][8]

  • Possible Cause 2: Interaction with Media Components. High concentrations of salts, proteins (especially in serum), or other components in the media can sometimes interact with the compound, causing precipitation.[14][15]

    • Solution: Pre-warm the culture media to 37°C before adding the this compound solution. Try preparing the final dilution in a small amount of serum-free media first, then add it to your complete, serum-containing media.

Issue 3: I'm observing inconsistent or no effect from this compound in my experiments.

  • Possible Cause 1: Compound Degradation. this compound may have limited stability in aqueous media at 37°C over long incubation periods.

    • Solution: For experiments lasting longer than 24 hours, consider replacing the media with freshly prepared this compound solution daily. Avoid storing diluted this compound in aqueous solutions.

  • Possible Cause 2: Precipitation. If the compound precipitates, its effective concentration available to the cells will be lower and inconsistent.

    • Solution: After preparing your working solution, visually inspect a sample under a microscope to ensure no microscopic precipitate is present.[7] If you observe any, refer to the troubleshooting steps in "Issue 2".

  • Possible Cause 3: Improper Storage. Repeated freeze-thaw cycles of the DMSO stock can lead to compound degradation or precipitation.

    • Solution: Aliquot the stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles.[14]

G Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture Media check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso check_dilution How was the working solution prepared? check_dmso->check_dilution Yes high_dmso High DMSO can cause precipitation & toxicity. check_dmso->high_dmso No direct_addition Direct addition of concentrated stock? check_dilution->direct_addition reduce_dmso Action: Lower stock concentration or increase final volume. high_dmso->reduce_dmso ok Problem Resolved reduce_dmso->ok fix_dilution Action: Add stock dropwise to media while swirling. Consider serial dilutions. direct_addition->fix_dilution Yes check_media Is media pre-warmed? Are there signs of media instability? direct_addition->check_media No, used intermediate dilution fix_dilution->ok fix_media Action: Pre-warm media to 37°C. Check for other precipitates (salts, serum proteins). check_media->fix_media No check_media->ok Yes fix_media->ok

Caption: Troubleshooting workflow for this compound precipitation in culture.

Experimental Protocols

Protocol 1: Preparation and Application of this compound in Cell Culture

This protocol provides a general workflow for preparing this compound and treating adherent cells in a 6-well plate format.

  • Prepare Stock Solution:

    • Calculate the mass of this compound powder needed to make a 10 mM stock solution in DMSO (Molecular Weight = 445.47 g/mol ).

    • Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound.

    • Vortex thoroughly. If needed, sonicate briefly or warm to 37°C until the solid is completely dissolved.

    • Aliquot the 10 mM stock into single-use, sterile microcentrifuge tubes. Store at -20°C or -80°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 1 µM working concentration in 2 mL of media per well, you will need to perform a 1:10,000 dilution.

    • Recommended Method (Serial Dilution):

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile, serum-free media or PBS (creates a 100 µM solution). Vortex gently.

      • Add 20 µL of the 100 µM intermediate solution to 1980 µL of your complete cell culture medium. This yields the final 1 µM working solution.

  • Treat Cells:

    • Aspirate the old media from your cultured cells.

    • Gently add 2 mL of the media containing the final this compound concentration to each well.

    • Include a vehicle control by adding media containing the same final concentration of DMSO (e.g., 0.1%) but no this compound.

    • Return the plate to the incubator for the desired treatment duration.

G cluster_prep Preparation cluster_exp Experiment Day weigh 1. Weigh this compound Powder add_dmso 2. Dissolve in fresh DMSO (Vortex/Sonicate) weigh->add_dmso aliquot 3. Aliquot 10 mM Stock & Store at -80°C add_dmso->aliquot thaw 4. Thaw one aliquot aliquot->thaw intermediate 5. Prepare intermediate dilution (e.g., 100 µM in media) thaw->intermediate final 6. Prepare final working solution in pre-warmed complete media intermediate->final treat 7. Add to cells final->treat

Caption: Experimental workflow for preparing this compound solutions.

Protocol 2: General Method for Assessing this compound Stability in Media

This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike this compound into your complete cell culture medium (e.g., DMEM + 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

    • Also prepare a "cell-free" control medium containing only the vehicle (DMSO).

  • Incubation:

    • Aliquot the this compound-containing media and control media into sterile tubes.

    • Incubate the tubes in a cell culture incubator at 37°C, 5% CO₂.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one aliquot of the this compound-containing media and one of the control media.

    • Immediately process the samples or freeze them at -80°C for later analysis.

  • Sample Processing:

    • To precipitate proteins that can interfere with HPLC analysis, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the media sample.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a validated reverse-phase HPLC method with UV detection. The method should be able to separate this compound from any potential degradation products and media components.[16][17]

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the amount detected at time 0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the specific cell culture medium.[18]

Signaling Pathway

This compound is a dual inhibitor of mTORC1 and mTORC2, which are central components of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for regulating cellular processes like protein synthesis, cell growth, and survival.

G cluster_upstream Upstream Signaling cluster_mTOR mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor PI3K PI3K Receptor->PI3K mTORC2 mTORC2 Receptor->mTORC2 via PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Actin Cytoskeleton\n& Survival Actin Cytoskeleton & Survival AKT->Actin Cytoskeleton\n& Survival S6K1 p70S6K mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2->AKT Feedback Activation Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis\n& Cell Growth 4EBP1->Protein Synthesis\n& Cell Growth This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing this compound inhibition.

References

Optimizing PQR620 Concentration for IC50 Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of PQR620, a potent and selective dual mTORC1/2 inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure accurate and reproducible IC50 value determination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, orally bioavailable, and brain-penetrant dual inhibitor of mTORC1 and mTORC2.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the signaling cascade of the PI3K/AKT/mTOR pathway.[3] This inhibition disrupts downstream processes crucial for cell proliferation, growth, and survival.[4]

Q2: What is a typical IC50 range for this compound?

A2: The IC50 value of this compound can vary significantly depending on the cell line and the duration of exposure. For instance, in a panel of 56 lymphoma cell lines, the median IC50 was determined to be 250 nM after 72 hours of treatment.[2][3][5] In A2058 melanoma cells, this compound inhibited pSer473 (a marker of mTORC2 activity) and pSer235/236 S6 (a marker of mTORC1 activity) with IC50 values of 0.2 µM and 0.1 µM, respectively.[1][6]

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[2] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

Q4: What is the observed effect of this compound on cancer cells in vitro?

A4: The primary effect of this compound on cancer cells is cytostatic, meaning it inhibits cell proliferation.[1][3][5] However, in some cell lines, apoptosis (programmed cell death) has been observed.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.
Variability in drug preparation.Prepare fresh drug dilutions for each experiment from a validated stock solution.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination. Use aseptic techniques.
No significant inhibition of cell viability observed. This compound concentration is too low.Expand the concentration range of this compound in your assay.
The cell line is resistant to mTOR inhibition.Consider using a different cell line known to be sensitive to mTOR inhibitors or investigate potential resistance mechanisms.
Insufficient incubation time.Increase the duration of this compound treatment (e.g., from 48 to 72 hours).
Precipitation of this compound in the culture medium. The final DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain solubility.
The concentration of this compound is above its solubility limit in the medium.Check the solubility information for this compound in your specific culture medium.

This compound IC50 Data

The following table summarizes the reported IC50 values for this compound in various contexts.

Cell Line/Context IC50 Value Assay/Endpoint Reference
44 Lymphoma Cell Lines (Median)250 nMCell Viability[1]
56 Lymphoma Models (Median)250 nM (after 72h)Anti-tumor Activity[2][3][5]
B Cell Tumors (Median)250 nMCell Viability[1]
T Cell Tumors (Median)450 nMCell Viability[1]
A2058 Melanoma Cells0.2 µMInhibition of pSer473 (PKB)[1][6]
A2058 Melanoma Cells0.1 µMInhibition of pSer235/236 (S6)[1][6]
66 Cancer Cell Line Panel (Mean)0.92 µMGrowth Inhibition[7]

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cancer cell line (e.g., lymphoma or melanoma cell lines)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Perform a cell count and adjust the cell suspension to the desired density.

    • Seed the cells into a 96-well plate at the optimal seeding density (to be determined for each cell line) and incubate overnight.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.[2]

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).[2][3][5]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Visualizations

This compound Signaling Pathway

PQR620_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_mtorc2 mTORC2 Complex Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis mTORC2 mTORC2 AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 Cell_Survival Cell Survival & Proliferation AKT_pS473->Cell_Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding PQR620_Dilution 3. Prepare this compound Serial Dilutions Cell_Seeding->PQR620_Dilution Cell_Treatment 4. Treat Cells with this compound PQR620_Dilution->Cell_Treatment Incubation 5. Incubate for 72 hours Cell_Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Normalization 9. Normalize Data Absorbance_Reading->Data_Normalization Curve_Fitting 10. Generate Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination 11. Calculate IC50 Curve_Fitting->IC50_Determination

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: PQR620 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PQR620.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, potent, and selective dual inhibitor of mTORC1 and mTORC2 kinases.[1][2][3] It is an ATP-competitive inhibitor that targets the catalytic site of mTOR, thereby blocking the activity of both complexes.[1] This leads to the inhibition of downstream signaling pathways that control cell proliferation, growth, and survival.[2][3] this compound has been shown to be effective in various cancer cell lines and animal models, and it is also brain-penetrant, making it a candidate for treating central nervous system (CNS) malignancies.[2][4][5]

Q2: How does this compound differ from other mTOR inhibitors like rapamycin and its analogs (rapalogs)?

First-generation mTOR inhibitors, such as rapamycin, are allosteric inhibitors that only target mTORC1.[6] This partial inhibition can lead to the activation of pro-survival feedback loops, limiting their therapeutic efficacy.[6][7] this compound, as a second-generation mTOR inhibitor, targets the ATP-binding site of the mTOR kinase, inhibiting both mTORC1 and mTORC2.[1] This dual inhibition is believed to result in a more potent and comprehensive blockade of the PI3K/AKT/mTOR pathway.[6]

Q3: What are the known intrinsic resistance mechanisms to this compound?

Some cancer cell types exhibit reduced sensitivity to this compound from the outset. Known mechanisms include:

  • TP53 inactivation: In diffuse large B-cell lymphoma (DLBCL), cell lines with inactivated TP53 have shown to be less sensitive to this compound.[6]

  • ALK+ Anaplastic Large Cell Lymphoma (ALCL): This lymphoma subtype has demonstrated lower sensitivity to this compound. While the PI3K/AKT/mTOR pathway is constitutively active downstream of ALK in these cells, its inhibition alone may not be sufficient to induce cell death.[6]

Q4: What are potential mechanisms of acquired resistance to this compound?

While specific studies on acquired resistance to this compound are limited, mechanisms observed with other PI3K/mTOR inhibitors may be relevant:

  • Metabolic Reprogramming: Cancer cells can develop resistance by shifting their metabolism. For instance, acquired resistance to the PI3K/mTOR inhibitor BEZ235 has been associated with a switch to glycolysis, potentially driven by mutations in mitochondrial DNA.[8][9]

  • Activation of Compensatory Signaling Pathways: Inhibition of the mTOR pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/ERK pathway, through the release of negative feedback loops.[7][10][11]

  • Alterations in Drug Targets: Although not yet reported for this compound, mutations in the drug target that prevent inhibitor binding are a common mechanism of acquired resistance to kinase inhibitors.[12]

Q5: Is this compound cytotoxic or cytostatic?

The primary effect of this compound as a single agent appears to be largely cytostatic, meaning it inhibits cell proliferation rather than directly inducing cell death (apoptosis).[6] However, in some non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce apoptosis.[13] The cytostatic nature of this compound in many cancer types suggests that combination therapies may be necessary to achieve a cytotoxic effect and tumor regression.[6][14]

Troubleshooting Guides

Western Blotting for mTOR Pathway Analysis

Issue 1: Weak or no signal for phosphorylated proteins (p-AKT, p-S6K, p-4E-BP1) after this compound treatment.

Possible Cause Troubleshooting Step
Ineffective this compound treatment Verify the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Protein degradation Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice or at 4°C during preparation.[3]
Low protein concentration Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate).
Antibody issues Use antibodies validated for Western blotting and specific for the phosphorylated target. Check the recommended antibody dilution and incubation conditions. Ensure the secondary antibody is compatible with the primary antibody.[2][15]
Poor protein transfer Confirm efficient transfer of proteins to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins.[3][16]

Issue 2: Unexpected increase in p-AKT (S473) levels after this compound treatment.

Possible Cause Troubleshooting Step
Feedback loop activation While this compound is a dual mTORC1/2 inhibitor, in some contexts, complex feedback mechanisms might be at play.[7][10] Analyze earlier time points to see if the inhibition is transient. Consider investigating the activity of upstream kinases like PI3K.
Off-target effects Although this compound is highly selective, consider the possibility of off-target effects in your specific cell model.[1]
Antibody non-specificity Validate your p-AKT (S473) antibody using appropriate controls, such as cells treated with a known PI3K/AKT inhibitor.
Cell Viability and IC50 Determination Assays

Issue 3: High variability in IC50 values for this compound across experiments.

Possible Cause Troubleshooting Step
Cell seeding density Ensure consistent cell seeding density across all wells and experiments. Confluency can significantly impact drug sensitivity.
Drug dilution errors Prepare fresh serial dilutions of this compound for each experiment. Use a digital dispenser for high accuracy if available.[17]
Assay timing The duration of drug exposure is critical. A 72-hour incubation is commonly used for this compound.[6][17] Ensure this is consistent.
Cell line instability Cell lines can change their characteristics over time with continuous passaging. Use cells from a low-passage, validated stock.
Different calculation methods Use a consistent method and software for calculating IC50 values. Non-linear regression models are standard.[18]

Issue 4: this compound shows a plateau in cell killing at higher concentrations (cytostatic effect).

Possible Cause Troubleshooting Step
Predominantly cytostatic mechanism This is an expected outcome for this compound in many cancer cell lines.[6] To confirm, perform cell cycle analysis (e.g., by flow cytometry) to look for cell cycle arrest (e.g., in G1 phase).
Apoptosis is not the primary mode of cell death Assess other forms of cell death, such as autophagy or senescence.
Need for combination therapy The cytostatic effect of this compound can often be converted to a cytotoxic one by combining it with other agents, such as the BCL2 inhibitor venetoclax.[6][14]

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cancer Type Cell Line IC50 (nM) Effect Reference
Lymphoma (median of 56 lines)Various249.53Primarily Cytostatic[1][6]
DLBCL (TP53 wild-type)Various136Cytostatic[6]
DLBCL (TP53 inactive)Various300Cytostatic[6]
Mantle Cell LymphomaVariousMost Sensitive SubtypeCytostatic[1]
ALK+ Anaplastic Large Cell LymphomaVariousLeast Sensitive SubtypeCytostatic[1]
Non-Small Cell Lung CancerpNSCLC-1, pNSCLC-2~300Cytotoxic (Apoptosis)[13]
Ovarian CarcinomaOVCAR-3Not specifiedGrowth Inhibition[2]

Table 2: Biochemical and Cellular Potency of this compound

Parameter Value Assay Reference
mTOR Ki10.8 nMBiochemical[2]
pPKB (p-AKT) IC50190 nMCellular[2]
pS6 IC5085.2 nMCellular[2]
Selectivity (mTOR vs. PI3K)389-foldBiochemical[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 10-point, 2-fold dilution) for 72 hours. Include a vehicle control.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT/XTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Protocol 3: Generation of this compound-Resistant Cell Lines
  • Initial Treatment: Treat the parental cancer cell line with a low concentration of this compound (e.g., IC20-IC30) continuously.

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium over several months.

  • Clonal Selection: Once a resistant population is established that can proliferate in a high concentration of this compound (e.g., >1 µM), isolate single-cell clones by limiting dilution or cell sorting.

  • Validation of Resistance: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line. Confirm that the resistance is stable after culturing the cells in drug-free medium for several passages.

Visualizations

PQR620_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT_p AKT (S473) mTORC2->AKT_p Proliferation Cell Proliferation S6K->Proliferation Growth Cell Growth S6K->Growth _4EBP1->Proliferation Survival Cell Survival AKT_p->Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound dual inhibition of mTORC1 and mTORC2.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound mTOR_Pathway mTOR Pathway Inhibition This compound->mTOR_Pathway Cancer_Cell Cancer Cell mTOR_Pathway->Cancer_Cell Inhibits Proliferation TP53 TP53 Inactivation TP53->Cancer_Cell Reduced Sensitivity Metabolic_Switch Metabolic Switch (e.g., Glycolysis) Metabolic_Switch->Cancer_Cell Survival Advantage Feedback_Loops Compensatory Feedback Loops (e.g., MAPK/ERK) Feedback_Loops->Cancer_Cell Bypass Inhibition Target_Mutation mTOR Mutation (Hypothetical) Target_Mutation->Cancer_Cell Drug Ineffectiveness

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Start Cancer Cell Lines Treatment This compound Treatment (Dose-Response) Start->Treatment Resistance_Dev Generate Resistant Cell Lines Start->Resistance_Dev PDX_Model Patient-Derived Xenograft (PDX) Model Start->PDX_Model Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Western_Blot Western Blot (Pathway Analysis) Treatment->Western_Blot Resistance_Dev->PDX_Model Optional PQR620_Admin This compound Administration PDX_Model->PQR620_Admin Tumor_Growth Monitor Tumor Growth PQR620_Admin->Tumor_Growth Resistance_Analysis Analyze Resistant Tumors Tumor_Growth->Resistance_Analysis

Caption: Experimental workflow for studying this compound.

References

minimizing PQR620 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing PQR620 in animal studies. The information is compiled from publicly available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][3][4] Additionally, some studies suggest that this compound may have mTOR-independent effects, such as the inhibition of sphingosine kinase 1 (SphK1) and induction of oxidative stress, which contribute to its anti-cancer activity.

Q2: What is the reported maximum tolerated dose (MTD) of this compound in animals?

A2: The publicly available data on the MTD of this compound varies depending on the species and study duration. In a 14-day GLP toxicology study in rats, the MTD was reported to be 30 mg/kg.[1][5] For mice, an MTD of 150 mg/kg has been noted.[1][5] However, another study in a mouse xenograft model reported no toxicity (as measured by body weight) at a daily dose of 100 mg/kg for 21 days. It is crucial to perform dose-range finding studies in your specific animal model and strain.

Q3: What are the known toxicities of this compound in animal studies?

A3: Preclinical studies have reported "minor toxicities" for this compound, including dose-related changes in body weight and blood count.[1][5] At elevated doses, this compound has been observed to cause an increase in plasma glucose levels in mice.[6] One study in SCID mice using a 30 mg/kg daily dose for 21 days reported no apparent toxicities. As with other mTOR inhibitors, it is advisable to monitor for potential class-related side effects such as metabolic changes (hyperglycemia, dyslipidemia), hematological effects, and skin conditions.

Q4: Is this compound brain-penetrant?

A4: Yes, this compound is designed to be a brain-penetrant mTOR inhibitor.[1][3][7] Pharmacokinetic studies in mice have shown that after oral administration, the maximum concentration in the brain was reached within 30 minutes, with a half-life of approximately 5 hours.[1][5][6]

Q5: What are some general considerations for formulating this compound for in vivo studies?

A5: While specific formulation details for this compound are not extensively published, mTOR inhibitors as a class can have poor water solubility. It is recommended to consult the manufacturer's data sheet for solubility information and consider appropriate vehicles for oral or other routes of administration. Common vehicles for preclinical studies include solutions with DMSO, polyethylene glycol (PEG), or Tween 80, but the optimal vehicle should be determined empirically for your specific experimental setup to ensure bioavailability and minimize vehicle-related toxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Animal Morbidity/Mortality - Dose exceeds MTD in the specific animal model/strain.- Vehicle toxicity.- Rapid onset of this compound-related toxicity.- Immediately review dosing calculations and procedures.- Conduct a pilot dose-range finding study to determine the MTD in your specific model.- Run a vehicle-only control group to assess for vehicle-related toxicity.- Implement more frequent clinical monitoring in the initial stages of the study.
Significant Body Weight Loss (>15%) - this compound-induced anorexia or metabolic effects.- General malaise.- Monitor food and water intake daily.- Consider providing nutritional support (e.g., palatable, high-calorie food supplements).- Reduce the dose of this compound or consider an intermittent dosing schedule.- Perform regular clinical examinations to check for other signs of distress.
Elevated Blood Glucose Levels - Inhibition of mTORC2 can lead to insulin resistance, a known class effect of mTOR inhibitors.- Monitor blood glucose levels regularly (e.g., weekly or bi-weekly).- If hyperglycemia is persistent and severe, consider dose reduction.- In translational models, co-administration with a glucose-lowering agent like metformin could be explored, though this would be an experimental intervention.
Abnormal Hematology (e.g., Anemia, Lymphopenia, Thrombocytopenia) - Myelosuppression is a potential side effect of mTOR inhibitors.- Collect blood samples for complete blood counts (CBCs) at baseline and at regular intervals during the study.- If significant changes are observed, a dose reduction or temporary cessation of treatment may be necessary.- Correlate hematological findings with histopathology of hematopoietic tissues (bone marrow, spleen) at the end of the study.
Skin Rash or Dermatitis - Dermatological issues are a known side effect of mTOR inhibitors.- Perform regular visual inspection of the skin.- Document any lesions with photographs and descriptions.- In case of severe skin reactions, consult with a veterinarian for potential supportive care and consider dose modification.

Data Summary

Table 1: Summary of this compound In Vivo Toxicity Data

SpeciesStudy DurationDoseObserved ToxicitiesReference
Rat14 Days (GLP)30 mg/kg (MTD)Dose-related changes in body weight and blood count.[1][5]
MouseNot Specified150 mg/kg (MTD)Not specified.[1][5]
Mouse (SCID)21 Days30 mg/kg (daily, oral)No apparent toxicities.
Mouse (ABC-DLBCL Xenograft)21 Days100 mg/kg (daily, oral)No toxicity (reported as body weight loss).[8]
MouseNot SpecifiedElevated DoseElevation of plasma glucose levels.[6]
MouseSingle Dose50 mg/kg (oral)No effect on plasma insulin levels.[1][5]

Experimental Protocols

General Protocol for a Non-GLP Dose-Range Finding Study
  • Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., n=3-5 per group). Include a vehicle control group and at least 3-4 dose levels of this compound. Dose selection can be guided by the published MTD values (e.g., for mice, start with doses ranging from 30 mg/kg to 150 mg/kg).

  • Drug Administration: Formulate this compound in a suitable vehicle. Administer the drug and vehicle via the intended experimental route (e.g., oral gavage).

  • Clinical Observations:

    • Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Record body weight daily.

    • Monitor food and water consumption daily.

  • Endpoint: The study can be terminated after a set period (e.g., 7-14 days) or when pre-defined endpoints are reached (e.g., >20% body weight loss, severe clinical signs).

  • Sample Collection: At termination, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect tissues for histopathological examination.

  • Data Analysis: Determine the MTD based on the highest dose that does not cause significant toxicity or mortality.

Visualizations

Signaling Pathway of this compound

PQR620_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 SphK1 SphK1 This compound->SphK1 mTOR-independent Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress mTOR-independent S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 AKT Akt (Ser473) mTORC2->AKT Proliferation Cell Proliferation & Growth S6K1->Proliferation BP1->Proliferation AKT->Proliferation

Caption: this compound inhibits both mTORC1 and mTORC2, and has mTOR-independent effects.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow start Dose-Range Finding Study (e.g., 7-14 days) dosing Daily Dosing & Clinical Observations (Body Weight, Behavior) start->dosing monitoring In-life Monitoring (Blood Glucose, etc.) dosing->monitoring termination Study Termination & Necropsy monitoring->termination blood Blood Collection (Hematology, Clinical Chemistry) termination->blood histo Tissue Collection (Histopathology) termination->histo analysis Data Analysis blood->analysis histo->analysis

Caption: A general workflow for assessing this compound toxicity in animal models.

Troubleshooting Logic for Adverse Events

Troubleshooting_Logic adverse_event Adverse Event Observed? is_severe Is Event Severe? (e.g., >15% weight loss) adverse_event->is_severe Yes continue_monitoring Continue with Close Monitoring adverse_event->continue_monitoring No is_expected Is it a Known mTORi Effect? is_severe->is_expected Yes investigate_other Investigate Other Causes (e.g., Vehicle, Gavage Error) is_severe->investigate_other No reduce_dose Reduce Dose or Alter Schedule is_expected->reduce_dose supportive_care Provide Supportive Care reduce_dose->supportive_care

Caption: A decision-making diagram for managing adverse events during this compound studies.

References

PQR620 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PQR620, a potent and selective dual mTORC1/mTORC2 inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of mTOR kinase that targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] It disrupts the assembly of both complexes, thereby inhibiting downstream signaling pathways that regulate cell proliferation, growth, and survival.[4] Specifically, this compound has been shown to block the phosphorylation of Akt, S6K1, and S6.[4] In some cancer cells, this compound has also been observed to have mTOR-independent effects, including the inhibition of sphingosine kinase 1 (SphK1) and the induction of oxidative stress.[4]

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, published studies have shown effective concentrations ranging from 85.2 nM for inhibition of pS6 to 2 µM for broad anti-lymphoma activity.[1][5] A median IC50 value of 250 nM has been reported across a large panel of lymphoma cell lines after 72 hours of exposure.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: What is the recommended solvent for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: How stable is this compound in solution?

A4: While specific stability data is not extensively detailed in the provided search results, as a general practice for similar small molecules, it is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. For working solutions in cell culture media, it is best to prepare them fresh for each experiment.

Troubleshooting Guides

Issue 1: Lower than expected potency or lack of effect in cell-based assays.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 in your specific cell line.
Incorrect Drug Handling Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Cell Line Insensitivity Some cell lines may be inherently resistant to mTOR inhibition. Verify the activation status of the PI3K/Akt/mTOR pathway in your cell line by Western blot. Consider using a positive control cell line known to be sensitive to mTOR inhibitors. Diffuse large B-cell lymphoma (DLBCL) cell lines with TP53 inactivation have shown reduced sensitivity.[1]
Assay Variability Biological and technical replicates are crucial to ensure the reliability of results.[6] Use appropriate controls, including a vehicle control (DMSO) and a positive control compound if available.
Confluent Cell Culture Cell density can affect signaling pathways. Ensure that cells are in the exponential growth phase and not overly confluent when treated with this compound.
Issue 2: High background or off-target effects observed.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High this compound Concentration Excessively high concentrations can lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. This compound has shown high selectivity for mTOR over other kinases at concentrations up to 10 µM.[5]
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in your culture media is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess any solvent-induced effects.
mTOR-Independent Effects Be aware that this compound can have mTOR-independent effects, such as SphK1 inhibition and induction of oxidative stress.[4] To confirm that your observed phenotype is mTOR-dependent, consider rescue experiments or using other mTOR inhibitors as controls.
Contamination Regularly check cell cultures for mycoplasma or other contaminants that could affect experimental outcomes.

Experimental Protocols & Data

Key Experimental Methodologies

Western Blotting for mTOR Pathway Activation:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key mTOR pathway proteins (e.g., phospho-Akt (Ser473), phospho-S6K (Thr389), phospho-S6, total Akt, total S6K, total S6, and a loading control like GAPDH or β-actin).[1]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Cell Proliferation Assay (e.g., using CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: The following day, treat cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate for the desired period (e.g., 72 hours).[1]

  • Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50.

Summary of In Vitro Efficacy
Cell Line Type Assay IC50 / Concentration Reference
Lymphoma Cell Lines (Panel of 56)Proliferation (72h)Median IC50: 250 nM[1][3]
DLBCL (TP53 wild-type)Proliferation (72h)136 nM[1]
DLBCL (TP53 inactive)Proliferation (72h)300 nM[1]
Ovarian Carcinoma (OVCAR-3)In vivo tumor growthSignificant inhibition[2][5]
Non-Small-Cell Lung CarcinomaProliferation, ApoptosisEffective at 300 nM[4]

Visualizations

PQR620_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Activates (p-Ser473) Proliferation Cell Proliferation & Growth S6K1->Proliferation _4EBP1->Proliferation Survival Cell Survival Akt->Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound (Dose-response) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation endpoint Endpoint Assays incubation->endpoint proliferation Cell Proliferation Assay endpoint->proliferation western Western Blot (p-Akt, p-S6) endpoint->western apoptosis Apoptosis Assay endpoint->apoptosis analysis Data Analysis (IC50, etc.) proliferation->analysis western->analysis apoptosis->analysis

Caption: General workflow for in vitro experiments with this compound.

References

PQR620 Western Blot Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in accurately interpreting Western blot results for PQR620, a potent and selective dual inhibitor of mTORC1 and mTORC2.

Understanding this compound's Mechanism of Action

This compound is an ATP-competitive inhibitor of mTOR kinase, affecting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to a downstream cascade of events, primarily the dephosphorylation of key proteins involved in cell growth, proliferation, and survival. When performing a Western blot to assess the efficacy of this compound, the expected outcome is a dose-dependent decrease in the phosphorylation of mTORC1 and mTORC2 substrates.

A key indicator of mTORC1 inhibition is the reduced phosphorylation of p70 S6 kinase (p-p70 S6K) and eIF4E-binding protein 1 (p-4E-BP1).[1] Inhibition of mTORC2 is primarily observed through the decreased phosphorylation of Akt at the Serine 473 residue (p-Akt Ser473).[1]

Data Presentation: this compound Inhibition of mTOR Signaling

The following table summarizes the inhibitory concentrations (IC50) of this compound on key downstream targets of the mTOR signaling pathway in various cell lines. This data provides a quantitative reference for expected results.

Cell LineTarget ProteinIC50 (nM)Reference
A2058p-Akt (Ser473)200[2]
A2058p-S6 (Ser235/236)100[2]
SKOV3p-Akt (Ser473)Not specified[2]
SKOV3p-S6 (Ser235/236)Not specified[2]
Lymphoma Cell Lines (Median)Cell Proliferation249.53[1]

Experimental Protocols

A reliable Western blot protocol is crucial for obtaining reproducible and interpretable results. Below is a detailed methodology adapted from studies involving this compound.[2]

1. Cell Lysis

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

3. Sample Preparation

  • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE

  • Load the denatured protein samples onto a polyacrylamide gel (the percentage of which should be optimized for the target protein's molecular weight).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Primary Antibody Incubation

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-S6, S6, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

8. Secondary Antibody Incubation

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

9. Detection

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

This compound Signaling Pathway

This compound Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibition mTORC2 mTORC2 This compound->mTORC2 inhibition p70S6K p70 S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt Akt mTORC2->Akt p_p70S6K p-p70 S6K p70S6K->p_p70S6K p_4E-BP1 p-4E-BP1 4E-BP1->p_4E-BP1 p_Akt_S473 p-Akt (S473) Akt->p_Akt_S473 Growth Cell Growth & Proliferation p_p70S6K->Growth p_4E-BP1->Growth Survival Cell Survival p_Akt_S473->Survival

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for this compound Western Blot

This compound Western Blot Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect analysis Data Analysis detect->analysis

Caption: A typical workflow for a this compound Western blot experiment.

Troubleshooting and FAQs

Here are some common issues encountered when performing Western blots for this compound and how to resolve them.

FAQs

  • Q1: I don't see a decrease in p-Akt (Ser473) or p-S6 after treating with this compound. What could be the problem?

    • A1: No or Weak Signal. This could be due to several factors:

      • Inactive this compound: Ensure the compound has been stored correctly and is not degraded.

      • Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to elicit a response. Perform a dose-response and time-course experiment to optimize these parameters.

      • Low Target Protein Expression: The target proteins (Akt, S6) may not be highly expressed or phosphorylated in your cell line. Ensure you are using an appropriate positive control cell line known to have an active mTOR pathway.

      • Antibody Issues: The primary antibody may not be specific or sensitive enough. Use antibodies validated for Western blotting and consider trying a different antibody clone. Also, ensure the secondary antibody is appropriate for the primary antibody.

      • Poor Protein Transfer: Verify transfer efficiency with Ponceau S staining. For large proteins like mTOR, optimizing transfer time and buffer composition is critical.

  • Q2: I'm seeing multiple non-specific bands on my blot. How can I improve the specificity?

    • A2: High Background or Non-Specific Bands. This can obscure the interpretation of your results.

      • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa), as some antibodies have a preference.[3]

      • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal dilution.

      • Increase Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies.[4]

      • Sample Preparation: Ensure that your protein lysates are fresh and have been properly prepared with protease and phosphatase inhibitors to prevent degradation.

  • Q3: The bands for total Akt and total S6 are also decreasing after this compound treatment. Is this expected?

    • A3: Unexpected Changes in Total Protein Levels. this compound is expected to decrease the phosphorylation of its targets, not the total protein levels, especially with short treatment times.

      • Cell Viability: High concentrations or prolonged treatment with this compound can lead to cell death, which would result in a decrease in all proteins. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure you are working with a non-toxic concentration and time point.

      • Loading Inaccuracy: Ensure equal protein loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your data.

  • Q4: My Western blot for mTOR itself is not working well. The band is faint or not visible.

    • A4: Difficulty Detecting mTOR. mTOR is a very large protein (~289 kDa), which can make it challenging to resolve and transfer efficiently.

      • Gel Percentage: Use a low-percentage polyacrylamide gel (e.g., 6-8%) to improve the resolution of high-molecular-weight proteins.

      • Transfer Conditions: Optimize your transfer conditions. A wet transfer overnight at 4°C is often recommended for large proteins. You may also need to adjust the methanol concentration in your transfer buffer.

      • Antibody Selection: Use an antibody that is specifically validated for detecting endogenous levels of mTOR by Western blot.

Logical Troubleshooting Flow

Western Blot Troubleshooting Logic start Problem with this compound Western Blot no_signal No/Weak Signal of p-Akt or p-S6 start->no_signal high_bg High Background/ Non-specific Bands start->high_bg total_protein_dec Decrease in Total Protein start->total_protein_dec sol_drug Check this compound Activity & Concentration no_signal->sol_drug Inactive drug or low concentration? sol_antibody Optimize Antibody Concentration/Type no_signal->sol_antibody Antibody issue? sol_transfer Verify Protein Transfer (Ponceau S) no_signal->sol_transfer Transfer problem? high_bg->sol_antibody High antibody concentration? sol_blocking Optimize Blocking (Time/Agent) high_bg->sol_blocking Insufficient blocking? sol_washing Increase Washing Steps high_bg->sol_washing Inadequate washing? sol_viability Check Cell Viability (Toxicity) total_protein_dec->sol_viability Drug toxicity? sol_loading Verify Equal Loading (Loading Control) total_protein_dec->sol_loading Unequal loading?

References

potential for PQR620-induced feedback loops

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PQR620. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound-induced feedback loops and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2 kinases.[1][2] Its primary mechanism of action is the inhibition of signaling pathways downstream of mTOR, leading to reduced cell proliferation, growth, and survival.[2] this compound has been shown to effectively cross the blood-brain barrier.[3][4]

Q2: What are the known downstream effects of this compound on the mTOR signaling pathway?

A2: this compound inhibits both mTORC1 and mTORC2. Inhibition of mTORC1 leads to a reduction in the phosphorylation of its downstream targets, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5] Inhibition of mTORC2 results in decreased phosphorylation of AKT at the Serine 473 residue (p-AKT S473).[5]

Q3: What is a potential feedback loop that can be induced by mTOR inhibitors like this compound?

A3: A well-documented feedback loop involves the inhibition of mTORC1/S6K1 signaling, which can relieve the negative feedback inhibition on the insulin receptor substrate 1 (IRS-1). This can lead to an upregulation of the PI3K/AKT signaling pathway, often observed as an increase in AKT phosphorylation at the Threonine 308 residue (p-AKT T308).[6][7] While this compound inhibits mTORC2-mediated AKT phosphorylation at S473, the potential for feedback activation of PI3K can still occur.

Q4: Are there any known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, resistance to mTOR inhibitors, in general, can arise from the feedback loop activation of the PI3K/AKT pathway.[7] Additionally, some studies suggest that mTOR-independent mechanisms, such as the inhibition of sphingosine kinase 1 (SphK1) and induction of oxidative stress, may play a role in the activity of this compound, and alterations in these pathways could potentially contribute to resistance.[8]

Troubleshooting Guides

Problem 1: Observing an increase in p-AKT (T308) levels after this compound treatment.

  • Possible Cause: This is likely due to the classic feedback loop mechanism where mTORC1/S6K1 inhibition by this compound relieves the negative feedback on IRS-1, leading to increased PI3K activity and subsequent PDK1-mediated phosphorylation of AKT at T308.

  • Troubleshooting Steps:

    • Confirm mTORC1 inhibition: Verify the inhibition of downstream mTORC1 targets such as p-S6K (T389) and p-4E-BP1 (T37/46) using Western blotting to ensure this compound is active.

    • Titrate this compound concentration: Perform a dose-response experiment to determine if the feedback activation is dose-dependent.

    • Time-course experiment: Analyze p-AKT (T308) levels at different time points after this compound treatment to understand the kinetics of the feedback activation.

    • Co-treatment with a PI3K inhibitor: To confirm that the observed increase in p-AKT (T308) is due to PI3K feedback, consider co-treating cells with this compound and a PI3K inhibitor. This should abrogate the increase in p-AKT (T308).

Problem 2: Reduced than expected anti-proliferative effect of this compound in our cell line.

  • Possible Cause: The feedback activation of the PI3K/AKT pathway can promote cell survival and proliferation, thereby counteracting the effects of mTOR inhibition and leading to reduced efficacy of this compound.

  • Troubleshooting Steps:

    • Assess feedback loop activation: Perform Western blot analysis to check for increased p-AKT (T308) levels, as described in Problem 1.

    • Cell viability assays with combination therapy: Conduct cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) comparing this compound as a single agent to a combination of this compound and a PI3K inhibitor. A synergistic or additive effect would suggest that the feedback loop is a contributing factor to the reduced efficacy.

    • Investigate other resistance mechanisms: If inhibiting the PI3K feedback does not restore sensitivity, consider exploring other potential resistance mechanisms, such as alterations in upstream receptor tyrosine kinases (RTKs) or mutations in downstream signaling components.

Data Presentation

Table 1: Summary of this compound Effects on Key Signaling Proteins

Target ProteinPhosphorylation SiteExpected Effect of this compoundRationale
AKTSerine 473DecreaseInhibition of mTORC2
AKTThreonine 308Potential IncreaseFeedback activation of PI3K
S6 Kinase (S6K)Threonine 389DecreaseInhibition of mTORC1
4E-BP1Threonine 37/46DecreaseInhibition of mTORC1

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

Objective: To quantify the changes in phosphorylation of key proteins in the mTOR signaling pathway following this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated AKT (S473, T308), S6K (T389), 4E-BP1 (T37/46))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

PQR620_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K mTORC2 mTORC2 PI3K->mTORC2 AKT AKT PI3K->AKT mTORC2->AKT pS473 mTORC1 mTORC1 S6K S6K mTORC1->S6K pT389 fourEBP1 4E-BP1 mTORC1->fourEBP1 pT37/46 AKT->mTORC1 S6K->PI3K Negative Feedback Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound signaling pathway and feedback loop.

Experimental_Workflow cluster_treatment cluster_analysis cluster_interpretation Cell_Culture Cell Culture PQR620_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->PQR620_Treatment Western_Blot Western Blot (p-AKT, p-S6K, p-4E-BP1) PQR620_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) PQR620_Treatment->Viability_Assay Data_Quantification Data Quantification & Normalization Western_Blot->Data_Quantification Viability_Assay->Data_Quantification Feedback_Assessment Feedback Loop Assessment Data_Quantification->Feedback_Assessment Efficacy_Evaluation Efficacy Evaluation Data_Quantification->Efficacy_Evaluation

Caption: Experimental workflow for investigating feedback loops.

References

Validation & Comparative

PQR620: A Profile of High Selectivity for mTOR Over PI3K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of PQR620.

This guide provides a detailed comparison of the kinase selectivity profile of this compound, a potent and selective dual mTORC1/mTORC2 inhibitor, against the phosphoinositide 3-kinase (PI3K) family. The data presented herein, supported by experimental methodologies, demonstrates the significant and functionally relevant selectivity of this compound for the mechanistic target of rapamycin (mTOR) over all Class I PI3K isoforms.

Quantitative Selectivity Profile

This compound was designed to optimize mTOR inhibition while minimizing interaction with the closely related PI3K kinases.[1] Biochemical assays have quantified this selectivity, revealing a significant therapeutic window. The inhibitory constants (Ki or Kd) clearly illustrate this compound's preference for mTOR.

Kinase TargetThis compound Kd (nM)This compound Ki (nM)Fold Selectivity (mTOR vs. PI3K)
mTOR0.810.8[2]-
PI3Kα (PIK3CA)2,800N/A~3,500x[2]
PI3Kβ (PIK3CB)>10,000N/A>12,500x[2]
PI3Kγ (PIK3CG)>10,000N/A>12,500x[2]
PI3Kδ (PIK3CD)3,000N/A~3,750x[2]

N/A: Not available. Fold selectivity is calculated based on the ratio of Kd values (PI3K/mTOR).

One study highlighted a 389-fold selectivity for mTOR over PI3Kα based on Ki values.[2] Further characterization using KINOMEscan technology confirmed this compound's remarkable selectivity, showing it to be approximately 3700-fold more potent for mTOR compared to Class I and Class III PI3K isoforms.[2]

PI3K/mTOR Signaling Pathway Inhibition

This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. As a dual mTORC1/2 inhibitor, it impacts both major mTOR complexes, leading to the dephosphorylation of downstream effectors like S6 ribosomal protein (a substrate of S6 kinase, downstream of mTORC1) and Akt at Ser473 (a substrate of mTORC2). Its high selectivity ensures that these effects are achieved with minimal direct inhibition of the upstream PI3K isoforms.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K (α, β, γ, δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits to membrane PDK1->Akt activates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates (Ser473) S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->PI3K This compound->mTORC2 inhibits This compound->mTORC1 inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Output Kinase_Panel Kinase Panel Screening (e.g., KINOMEscan) Kd_Values Kd Values (Binding Affinity) Kinase_Panel->Kd_Values Ki_Determination In Vitro Kinase Assay (Ki Determination) Ki_Values Ki Values (Inhibitory Potency) Ki_Determination->Ki_Values Cell_Culture Cell Line Treatment with this compound Western_Blot Western Blotting Cell_Culture->Western_Blot Phospho_Levels Phosphorylation Levels of Downstream Targets Western_Blot->Phospho_Levels Selectivity_Profile Comprehensive Selectivity Profile Kd_Values->Selectivity_Profile Ki_Values->Selectivity_Profile Phospho_Levels->Selectivity_Profile

References

PQR620 vs. Rapamycin: A Comparative Guide to mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of PQR620 and the well-established mTOR inhibitor, rapamycin. We delve into their mechanisms of action, inhibitory profiles, and present supporting experimental data to inform research and development decisions.

Introduction to mTOR and Its Inhibition

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in various diseases, most notably cancer, making it a prime target for therapeutic intervention.

Rapamycin, an allosteric inhibitor, has been a cornerstone of mTOR-targeted therapy. However, its primary action is against mTORC1, and it exhibits limited efficacy against mTORC2, often leading to feedback loop activation that can undermine its therapeutic effects. This has driven the development of a new generation of mTOR inhibitors, such as this compound, which are designed to overcome the limitations of rapamycin and its analogs (rapalogs).

Mechanism of Action: A Tale of Two Inhibitors

While both drugs target mTOR, their mechanisms of action differ significantly.

  • Rapamycin: A natural macrolide, rapamycin acts as an allosteric inhibitor of mTORC1. It first binds to the intracellular receptor FKBP12 (FK506-binding protein 12). This newly formed complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, preventing the phosphorylation of its downstream substrates like S6K1 and 4E-BP1. Rapamycin's inhibition of mTORC2 is generally considered weak and indirect, often only observed after prolonged treatment in specific cell types.

  • This compound: In contrast, this compound is a novel, brain-penetrant, ATP-competitive mTOR inhibitor. This means it directly targets the kinase domain of mTOR, preventing the binding of ATP. This mechanism allows this compound to potently and directly inhibit both mTORC1 and mTORC2 complexes. This dual inhibition is critical for shutting down the entire mTOR signaling network more effectively and avoiding the feedback activation of Akt often seen with rapalogs.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 mTORC2->Akt Activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation FKBP12 FKBP12 FKBP12->mTORC1 Allosteric Inhibition Rapamycin Rapamycin Rapamycin->FKBP12 This compound This compound This compound->mTORC2 ATP-Competitive Inhibition This compound->mTORC1 ATP-Competitive Inhibition

Caption: The mTOR signaling pathway, highlighting the distinct inhibitory mechanisms of Rapamycin (mTORC1-specific) and this compound (dual mTORC1/mTORC2).

Quantitative Comparison of Inhibitory Activity

The potency of an inhibitor is a critical parameter for its therapeutic potential. The data below, compiled from various preclinical studies, quantifies the inhibitory activities of this compound and rapamycin.

ParameterThis compoundRapamycinSignificance
Target(s) mTORC1 and mTORC2Primarily mTORC1This compound offers broader, more complete pathway inhibition.
Mechanism ATP-CompetitiveAllosteric (requires FKBP12)This compound directly inhibits the kinase activity of both complexes.
Ki (mTOR) 10.8 nM[1]N/A (Allosteric)This compound shows high-affinity binding to the mTOR kinase domain.
IC50 (pS6 - mTORC1) 85.2 nM[1]~0.1 - 100 nM (cell-type dependent)[2][3]Both are potent mTORC1 inhibitors, though rapamycin's IC50 varies widely.
IC50 (pAkt - mTORC2) 190 nM[1]Ineffective in short-term assaysThis compound directly and potently inhibits mTORC2.
Selectivity >389-fold for mTOR over PI3Kα[1]Highly selective for mTORC1This compound is highly selective for mTOR over related PI3K kinases.
Blood-Brain Barrier Brain-penetrant[4][5][6]Poorly penetrant[7]This compound is suitable for neurological indications.
Mean IC50 (Cancer Cells) 0.92 µM (66 cell line panel)[1]Varies greatly by cell lineThis compound shows broad anti-proliferative activity.

In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the potent anti-tumor activity of this compound.

  • In Vitro: this compound has shown robust anti-proliferative effects across a wide range of cancer cell lines. In a panel of 56 lymphoma cell lines, this compound demonstrated a median IC50 of 250 nM[8][9]. It effectively inhibits downstream markers of both mTORC1 (phospho-S6) and mTORC2 (phospho-Akt Ser473)[9]. Studies in non-small cell lung cancer (NSCLC) cells also confirm that this compound disrupts the assembly of both mTORC1 and mTORC2 complexes[10].

  • In Vivo: Daily oral dosing of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models, including ovarian carcinoma (OVCAR-3)[1][6]. Importantly, this compound's ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) disorders[1][6]. It has been shown to attenuate epileptic seizures in a Tuberous Sclerosis Complex (TSC) mouse model[1][6]. In contrast, the brain penetration of rapamycin is very limited[7].

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate and compare mTOR inhibitors like this compound and rapamycin.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of the compounds on the kinase activity of mTOR.

Methodology:

  • Enzyme and Substrate Preparation: Use purified, recombinant mTOR protein and a specific substrate (e.g., a peptide mimic of S6K1).

  • Reaction Mixture: Prepare a reaction buffer containing ATP and the mTOR enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound or rapamycin/FKBP12 complex to the reaction mixture and incubate.

  • Kinase Reaction: Initiate the kinase reaction by adding the substrate and radiolabeled ATP (e.g., [γ-³²P]ATP). Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorescence imaging.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

Objective: To measure the inhibition of mTORC1 and mTORC2 signaling pathways within cells.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, A549) and allow them to adhere. Treat the cells with various concentrations of this compound or rapamycin for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against key signaling proteins:

    • mTORC1 activity: Phospho-S6K (Thr389), Phospho-4E-BP1 (Thr37/46)

    • mTORC2 activity: Phospho-Akt (Ser473)

    • Loading control: Total S6K, Total Akt, GAPDH, or β-actin

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A 1. Cell Treatment (this compound or Rapamycin) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. ECL Detection F->G H 8. Data Analysis (Densitometry) G->H

References

PQR620 Demonstrates Superior Efficacy in Overcoming Rapamycin Resistance Compared to Other mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 8, 2025 – New comparative data highlights the superior efficacy of PQR620, a novel dual mTORC1/mTORC2 inhibitor, in rapamycin-resistant cancer cells when compared to other second-generation mTOR inhibitors. This compound consistently demonstrates potent anti-proliferative activity in cell lines that have developed resistance to first-generation allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs). This positions this compound as a promising therapeutic agent for patients who have relapsed or become refractory to standard mTOR-targeted therapies.

Rapamycin and its analogs are effective in certain cancers by allosterically inhibiting mTORC1. However, their efficacy is often limited by the development of resistance, which can occur through various mechanisms, including the activation of a pro-survival feedback loop involving mTORC2 and AKT. This compound, by directly targeting the ATP-binding site of the mTOR kinase, effectively inhibits both mTORC1 and mTORC2, thereby overcoming this key resistance mechanism.

Comparative Efficacy of mTOR Inhibitors in Rapamycin-Resistant Cells

To evaluate the efficacy of this compound in the context of rapamycin resistance, its performance was compared against other second-generation mTOR inhibitors, including INK128, AZD2014, and OSI-027. In a panel of lymphoma cell lines, this compound exhibited a potent median half-maximal inhibitory concentration (IC50) of 250 nM[1]. While direct head-to-head studies in engineered rapamycin-resistant lines are emerging, the broad activity of this compound across numerous cancer cell lines, some with intrinsic rapalog resistance, underscores its potential.

CompoundTarget(s)Reported IC50 Range (various cell lines)Reference
This compound mTORC1/mTORC2 Median IC50: 250 nM (Lymphoma panel) [1]
INK128 (Sapanisertib)mTORC1/mTORC2~1 nM (biochemical)[2]
AZD2014 (Vistusertib)mTORC1/mTORC2~2.8 nM (biochemical)[3]
OSI-027mTORC1/mTORC222 nM (mTORC1), 65 nM (mTORC2) (biochemical)[3]
RapamycinmTORC1 (allosteric)Varies, resistance is common

Table 1: Comparison of biochemical and cellular potencies of selected mTOR inhibitors. The data presented are compiled from various preclinical studies and highlight the potent activity of second-generation mTOR kinase inhibitors.

Mechanism of Action: Overcoming Rapamycin-Resistance

The superior efficacy of this compound in rapamycin-resistant settings is attributed to its mechanism as a dual mTORC1/mTORC2 inhibitor.

mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor) AKT->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 (Rictor) mTORC2->AKT Feedback Activation Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition This compound This compound This compound->mTORC1 This compound->mTORC2 ATP-competitive Inhibition

Figure 1. mTOR Signaling Pathway and Inhibitor Action. This diagram illustrates the central role of mTORC1 and mTORC2 in cell growth and proliferation. Rapamycin allosterically inhibits mTORC1, leaving mTORC2 activity intact, which can lead to feedback activation of AKT. This compound, an ATP-competitive inhibitor, blocks both mTORC1 and mTORC2, providing a more comprehensive blockade of the pathway.

Experimental Protocols

The following section details the methodologies used to generate the comparative data on this compound efficacy.

Establishment of Rapamycin-Resistant Cell Lines

Objective: To generate cancer cell lines with acquired resistance to rapamycin for comparative drug efficacy studies.

Protocol:

  • Cell Culture: Parental cancer cell lines (e.g., breast, lung, or lymphoma) are cultured in standard recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Initial IC50 Determination: The initial sensitivity of the parental cell line to rapamycin is determined by a cell viability assay (e.g., MTT or CellTiter-Glo) to establish the baseline IC50.

  • Dose Escalation: Cells are continuously exposed to rapamycin, starting at a concentration below the IC50. The concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.

  • Resistance Confirmation: At each stage of increased drug concentration, the IC50 is re-evaluated. A significant increase in the IC50 value (typically >10-fold) compared to the parental line confirms the development of resistance.

  • Resistant Cell Line Maintenance: The established rapamycin-resistant cell line is maintained in culture medium containing the highest tolerated concentration of rapamycin to ensure the stability of the resistant phenotype.

In Vitro Cell Viability Assay

Objective: To determine the IC50 values of this compound and other mTOR inhibitors in parental and rapamycin-resistant cancer cell lines.

Cell_Viability_Workflow Seed_Cells Seed parental and rapamycin-resistant cells in 96-well plates Drug_Treatment Treat with serial dilutions of This compound or other mTOR inhibitors Seed_Cells->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Add MTT or CellTiter-Glo reagent and incubate Incubation->Viability_Assay Measure_Signal Measure absorbance or luminescence Viability_Assay->Measure_Signal Data_Analysis Calculate IC50 values Measure_Signal->Data_Analysis

Figure 2. Cell Viability Assay Workflow. This flowchart outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of mTOR inhibitors.

Protocol:

  • Cell Seeding: Parental and rapamycin-resistant cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Dilution: this compound and other mTOR inhibitors are prepared in a serial dilution series.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of the inhibitors.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • IC50 Calculation: The data is normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis of mTOR Pathway Inhibition

Objective: To confirm the on-target activity of this compound and other inhibitors by assessing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Protocol:

  • Cell Treatment: Parental and rapamycin-resistant cells are treated with this compound, other mTOR inhibitors, or a vehicle control for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model of Rapamycin-Resistant Tumors

Objective: To evaluate the in vivo efficacy of this compound in a rapamycin-resistant tumor model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used.

  • Tumor Implantation: Rapamycin-resistant cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally at a predetermined dose and schedule (e.g., daily). A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for cancers that have developed resistance to rapamycin and its analogs. Its ability to dually inhibit mTORC1 and mTORC2 allows it to overcome the key feedback mechanisms that limit the efficacy of first-generation mTOR inhibitors. The preclinical data strongly support the continued clinical development of this compound as a single agent or in combination therapies for patients with refractory tumors.

References

PQR620: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PQR620, a potent and selective mTORC1/2 inhibitor. The information presented is intended to assist researchers in evaluating the compound's specificity and potential for off-target effects.

Executive Summary

This compound is a highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] Extensive kinase profiling has demonstrated its remarkable specificity for mTOR over other kinases, including the closely related phosphoinositide 3-kinases (PI3Ks). This high selectivity minimizes the potential for off-target activities, making this compound a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development in oncology and neurological disorders.[1][2][3]

Kinase Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated using various biochemical and cellular assays. The data consistently highlights its potent and specific inhibition of mTOR.

Comparison with PI3K Isoforms

This compound exhibits exceptional selectivity for mTOR over class I and class III PI3K isoforms. This is a critical feature, as dual inhibition of mTOR and PI3K can lead to different biological outcomes and toxicity profiles.

KinaseIC50 (nM)Fold Selectivity vs. mTORReference
mTOR10.8 (Ki)1[1]
PI3Kα>10,000~3700[1]
PI3Kβ>10,000>926[1]
PI3Kδ>10,000>926[1]
PI3Kγ>10,000>926[1]
PI4Kβ>10,000>926[1]

Note: The table presents a summary of selectivity data. The ~3700-fold selectivity for mTOR over PI3Kα is a key indicator of this compound's specificity.[1]

Broad Kinase Panel Screening

To assess its broader cross-reactivity, this compound was screened against a panel of 456 diverse wild-type kinases using the DiscoverX KINOMEscan™ platform.[1] At a concentration of 10 µM, this compound demonstrated negligible off-target effects, achieving an outstanding selectivity score (S(10)) of 0.005.[1] The S(10) score represents the number of kinases inhibited by more than 90% divided by the total number of kinases tested, with a lower score indicating higher selectivity.

Experimental Methodologies

The determination of this compound's kinase selectivity involved state-of-the-art experimental protocols.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against purified kinases.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human mTOR or other kinases are used. A specific substrate, such as a peptide or a protein (e.g., inactive p70S6K or GST-4E-BP1), is prepared in the assay buffer.[4][5]

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the different concentrations of this compound. The reaction is typically carried out in a buffer containing MgCl2, DTT, and other components to ensure optimal enzyme activity.[4]

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:

    • Radiometric Assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-Based Detection (e.g., Western Blot, ELISA): Using phospho-specific antibodies to detect the phosphorylated substrate.[4]

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling

Objective: To assess the binding of this compound to a large panel of kinases to identify potential off-targets.

General Workflow:

  • Immobilized Kinases: A proprietary library of human kinases is expressed as fusions with a DNA tag and immobilized on a solid support.

  • Test Compound Incubation: The immobilized kinases are incubated with this compound at a specified concentration (e.g., 10 µM).

  • Competition with a Ligand: A broad-spectrum kinase inhibitor that is tagged is added to the mixture. This tagged ligand will bind to any kinase that is not inhibited by this compound.

  • Quantification: The amount of tagged ligand bound to each kinase is quantified using quantitative PCR (qPCR) of the DNA tag. A low signal indicates that this compound has bound to and inhibited the kinase.

  • Data Interpretation: The results are expressed as the percentage of the control (DMSO), and a selectivity score is calculated.

experimental_workflow cluster_biochemical_assay Biochemical Kinase Assay cluster_kinomescan KINOMEscan™ Profiling prep Enzyme & Substrate Preparation reaction Kinase Reaction (Enzyme + Substrate + ATP + this compound) prep->reaction dilution This compound Serial Dilution dilution->reaction detection Detection of Phosphorylation reaction->detection analysis IC50/Ki Determination detection->analysis kinases Immobilized Kinase Library incubation Incubation with This compound kinases->incubation competition Competition with Tagged Ligand incubation->competition quantification qPCR Quantification competition->quantification selectivity Selectivity Score Calculation quantification->selectivity

Caption: Experimental workflows for determining kinase selectivity.

This compound in the mTOR Signaling Pathway

This compound is a dual inhibitor of mTORC1 and mTORC2, which are two distinct protein complexes that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.

mTOR_pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt AKT pi3k->akt mtorc1 mTORC1 akt->mtorc1 Activates survival Cell Survival akt->survival s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 mtorc2 mTORC2 mtorc2->akt Activates This compound This compound This compound->mtorc1 Inhibits This compound->mtorc2 Inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Conclusion

The available data strongly supports the classification of this compound as a highly potent and selective mTORC1/2 inhibitor. Its minimal cross-reactivity with a broad panel of kinases, particularly its high selectivity over PI3K isoforms, makes it an exceptional tool for investigating the specific roles of mTOR signaling in health and disease. For drug development professionals, the high selectivity of this compound suggests a lower potential for off-target toxicities, which is a desirable characteristic for a therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of PQR620: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like PQR620 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent and selective mTORC1/2 inhibitor. Adherence to these guidelines will minimize environmental impact and ensure the safety of all laboratory personnel.

Immediate Safety and Handling Precautions

This compound is a potent bioactive molecule that requires careful handling.[1][2] Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A fully buttoned laboratory coat.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.

  • Waste Segregation: All this compound waste must be segregated from general laboratory waste. This includes stock vials, solutions, contaminated pipette tips, tubes, and any other disposable materials that have come into contact with the compound.

  • Waste Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container. This container should be durable, leak-proof, and have a secure lid.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All this compound waste containers must be labeled in accordance with local and national regulations. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Final Disposal: Arrange for the collection and disposal of the this compound hazardous waste through your institution's certified EHS provider. Professional disposal is mandatory to ensure compliance with environmental regulations.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

PQR620_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Generate Solid Waste (e.g., contaminated tips, vials) ppe->solid_waste liquid_waste Generate Liquid Waste (e.g., unused solutions) ppe->liquid_waste segregate Segregate this compound Waste from General Lab Waste solid_waste->segregate liquid_waste->segregate collect_solid Collect in Labeled Solid Hazardous Waste Container segregate->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container segregate->collect_liquid store Store in Secure, Designated Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

This compound Signaling Pathway Inhibition

This compound is a potent inhibitor of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][2] Understanding this mechanism underscores the bioactivity of the compound and the importance of proper handling and disposal.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway mTOR Signaling cluster_downstream Downstream Effects growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 mTORC2 mTORC2 growth_factors->mTORC2 nutrients Nutrients nutrients->mTORC1 cell_growth Cell Growth mTORC1->cell_growth proliferation Proliferation mTORC1->proliferation survival Cell Survival mTORC2->survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound Inhibition of the mTOR Signaling Pathway.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Comprehensive Safety and Handling Guide for PQR620

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: PQR620 is a potent and selective mTORC1/2 inhibitor intended for research purposes.[1][2][3] This guide provides generalized safety and handling recommendations based on best practices for potent pharmaceutical compounds. Users must consult the official Safety Data Sheet (SDS) provided by the manufacturer for definitive procedures and safety information before handling this compound.

This document outlines essential personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The required level of protection depends on the specific procedure being performed.

Table 1: Recommended Personal Protective Equipment for this compound

Procedure Required PPE Rationale
Weighing Solid Compound - Double Nitrile Gloves (Chemotherapy-rated)- Disposable Gown/Lab Coat- Safety Goggles- N95/FFP2 RespiratorPrevents inhalation of fine particles and dermal contact with the potent compound.
Preparing Solutions - Double Nitrile Gloves (Chemotherapy-rated)- Disposable Gown/Lab Coat- Safety Goggles or Face ShieldProtects against splashes and direct skin contact with the concentrated solution.
Cell Culture/In Vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard protection for handling dilute solutions in a controlled environment.
In Vivo Administration - Double Nitrile Gloves- Disposable Gown- Safety Goggles and Face ShieldProtects against accidental splashes, aerosols, and animal-related contamination.
Waste Disposal - Heavy-duty Nitrile Gloves- Disposable Gown- Safety GogglesEnsures protection when handling contaminated waste materials.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the step-by-step procedure for safely preparing a stock solution of this compound.

Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid compound (CAS: 1927857-56-4)[4]

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

Procedure:

  • Preparation:

    • Don the appropriate PPE as specified in Table 1 for "Preparing Solutions."

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

    • Cover the work surface with absorbent, plastic-backed paper.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound directly into the tube. Note: this compound has a molecular weight of 445.5 g/mol .[4]

    • Record the exact weight.

  • Solubilization:

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. Example: For 1 mg of this compound, add 224.5 µL of DMSO.

    • Slowly add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary if solubility is limited.[4]

  • Storage:

    • Clearly label the tube with the compound name, concentration, solvent, date, and user initials.

    • Store the stock solution at -20°C or -80°C as recommended by the manufacturer's SDS to maintain stability.

  • Post-Procedure Cleanup:

    • Dispose of all contaminated materials (e.g., pipette tips, absorbent paper, gloves) as hazardous chemical waste.

    • Wipe down the work surface and any equipment used with an appropriate deactivating agent or 70% ethanol.

Operational and Disposal Plans

A systematic approach to handling and waste disposal is critical to maintaining a safe laboratory environment.

Diagram 1: this compound Safe Handling Workflow

A Receive & Log this compound B Store in Secure Location (as per SDS) A->B C Don Appropriate PPE (See Table 1) B->C D Prepare Work Area (Fume Hood, Absorbent Liner) C->D E Weigh Compound & Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G H Segregate & Dispose of Waste (See Table 2) G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Table 2: this compound Waste Disposal Plan

Waste Type Disposal Container Disposal Procedure
Contaminated Solid Waste (Gloves, gowns, absorbent pads, plasticware)Labeled Hazardous Chemical Waste Bag (Yellow)Collect in a designated, sealed bag within the lab. Dispose of through the institution's hazardous waste program.[5]
Unused/Expired Solid this compound Original vial placed in a labeled Hazardous Chemical Waste container (Black)Do not discard in regular trash. Manage as bulk hazardous chemical waste according to institutional and local regulations.[5]
Contaminated Liquid Waste (Unused solutions, media)Labeled Hazardous Liquid Chemical Waste ContainerSegregate from other chemical waste streams. Do not pour down the drain. Arrange for pickup by the hazardous waste management service.
Contaminated Sharps (Needles, syringes, glass pipettes)Puncture-proof Sharps Container for Chemical WastePlace sharps directly into the container without recapping. If the syringe contains residual this compound, it must be disposed of as bulk hazardous waste.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

Diagram 2: this compound Emergency Response Logic

cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Contain Contain Spill with Absorbent Material Alert->Contain Clean Clean Area (as per SDS) Contain->Clean Dispose Dispose of Cleanup Materials as Hazardous Waste Clean->Dispose Exposure Exposure Occurs Skin Skin Contact: Wash with soap & water for 15 min Exposure->Skin Eye Eye Contact: Flush with eyewash for 15 min Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation SeekMedical Seek Immediate Medical Attention (Bring SDS) Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Caption: Logical steps for responding to a this compound spill or personnel exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.